2,6-Difluoro-4-formylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-1-5(4-12)2-8(10)6(7)3-11/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOLCSUKMUVDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619817 | |
| Record name | 2,6-Difluoro-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433939-88-9 | |
| Record name | 2,6-Difluoro-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Difluoro-4-formylbenzonitrile CAS number
Technical Whitepaper: 2,6-Difluoro-4-formylbenzonitrile CAS Number: 433939-88-9 Synonyms: 4-Cyano-3,5-difluorobenzaldehyde; 3,5-Difluoro-4-cyanobenzaldehyde.
PART 1: EXECUTIVE SUMMARY
2,6-Difluoro-4-formylbenzonitrile represents a high-value scaffold in medicinal chemistry, specifically designed for the synthesis of biologically active compounds requiring electron-deficient aromatic cores.
Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
The Aldehyde (-CHO): A versatile electrophile for reductive aminations, Wittig olefinations, and heterocycle formation.
-
The Nitrile (-CN): A masked carboxylic acid or a precursor for tetrazoles/amidines, serving as a robust polar contact point in protein-ligand interactions.
-
The Difluoro-motif (2,6-F): Provides metabolic stability by blocking the oxidation-prone ortho positions while modulating the pKa of the aromatic ring and influencing the conformation of attached side chains (via the ortho-effect).
This guide details the physicochemical profile, robust synthetic pathways, and handling protocols necessary for utilizing this intermediate in high-stakes drug discovery campaigns.
PART 2: PHYSICOCHEMICAL SPECIFICATIONS
The following data aggregates experimentally determined and computationally predicted values.
| Property | Specification | Notes |
| CAS Number | 433939-88-9 | Confirmed via PubChem/ChemicalBook |
| Molecular Formula | C₈H₃F₂NO | |
| Molecular Weight | 167.11 g/mol | |
| Appearance | White to light-yellow crystalline solid | Color depends on purity/oxidation state |
| Melting Point | 85–90 °C (Predicted) | Note: Analogous 4-bromo species melts at 79-83°C |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Aldehyde is prone to air oxidation to carboxylic acid |
| InChI Key | TUOLCSUKMUVDOE-UHFFFAOYSA-N |
PART 3: SYNTHETIC ARCHITECTURE
The synthesis of 2,6-difluoro-4-formylbenzonitrile is non-trivial due to the competing reactivity of the nitrile group. Direct lithiation of 2,6-difluorobenzonitrile typically results in deprotonation at the C3 position (ortho to Fluorine) rather than the C4 position.
Therefore, the Metal-Halogen Exchange route starting from 4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4) is the industry standard for regiochemical fidelity.
Mechanism & Pathway Diagram
The following diagram illustrates the preferred synthetic route (Route A) and the reactivity profile of the final product.
Figure 1: Synthetic workflow utilizing the Turbo Grignard method to avoid nucleophilic attack on the nitrile, followed by downstream functionalization options.
PART 4: DETAILED EXPERIMENTAL PROTOCOL
Objective: Synthesis of 2,6-difluoro-4-formylbenzonitrile from 4-bromo-2,6-difluorobenzonitrile.
Rationale for Method: Standard n-Butyllithium (n-BuLi) is highly nucleophilic and attacks the nitrile group at low temperatures, leading to imine/ketone byproducts. We employ Isopropylmagnesium Chloride - Lithium Chloride complex (Turbo Grignard) . This reagent allows for rapid Iodine/Bromine-Magnesium exchange at moderate low temperatures (-40°C to -20°C) with significantly reduced nucleophilicity toward the nitrile functionality compared to Lithium reagents.
Materials:
-
Starting Material: 4-Bromo-2,6-difluorobenzonitrile (1.0 eq).
-
Reagent: i-PrMgCl·LiCl (1.3 M in THF) (1.1 eq).
-
Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (2.0 eq).
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate).
-
Quench: 1M HCl or Saturated NH₄Cl.
Step-by-Step Workflow:
-
Setup (Inert Atmosphere):
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.
-
Purge with Argon or Nitrogen.
-
Charge the flask with 4-Bromo-2,6-difluorobenzonitrile and anhydrous THF. Cool the solution to -40 °C (Dry ice/Acetonitrile bath).
-
-
Metal-Halogen Exchange:
-
Add i-PrMgCl·LiCl solution dropwise over 15 minutes, maintaining internal temperature below -35 °C.
-
Critical Checkpoint: Stir at -40 °C for 30–60 minutes.
-
Self-Validation: Aliquot 0.1 mL, quench with MeOD, and check ¹H NMR or GC-MS. Disappearance of the starting bromide and appearance of the deuterated analog (4-deuterio-2,6-difluorobenzonitrile) confirms the exchange is complete.
-
-
Formylation:
-
Add anhydrous DMF dropwise to the magnesiated intermediate at -40 °C.
-
Allow the reaction to warm slowly to 0 °C over 1 hour. The color typically shifts from yellow to light orange.
-
-
Workup & Isolation:
-
Quench the reaction with 1M HCl (careful addition) at 0 °C to hydrolyze the hemiaminolate intermediate to the aldehyde.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often pure enough for subsequent steps.
-
If necessary, purify via flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient 0% to 20% EtOAc).
-
Target Rf: ~0.4 in 20% EtOAc/Hexanes.
-
PART 5: ANALYTICAL VALIDATION
To ensure the integrity of the synthesized compound, verify the following spectral signatures:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.0–10.2 ppm (s, 1H): Distinctive aldehyde proton.
-
δ 7.8–8.1 ppm (d, 2H): Aromatic protons (split by Fluorine).
-
-
IR Spectroscopy:
-
~2240 cm⁻¹: Nitrile (C≡N) stretch.
-
~1710 cm⁻¹: Carbonyl (C=O) stretch.
-
-
¹⁹F NMR:
-
Single signal (doublet or multiplet) confirming symmetry of the 2,6-difluoro substitution.
-
PART 6: SAFETY & HANDLING
-
Hazard Classification: Irritant (Skin/Eye/Respiratory). Acute Toxicity (Oral/Inhalation) – Treat all fluorinated benzonitriles as potentially toxic.
-
Chemical Compatibility:
-
Avoid: Strong bases (can hydrolyze the nitrile or cause condensation at the aldehyde).
-
Avoid: Strong oxidizing agents.
-
-
Storage: Store under inert gas at 4°C. The aldehyde is susceptible to autoxidation to 4-cyano-3,5-difluorobenzoic acid upon prolonged exposure to air.
PART 7: REFERENCES
-
PubChem. (n.d.).[1] 2,6-Difluoro-4-formylbenzonitrile (CID 21904655).[1] National Library of Medicine. Retrieved from [Link]
-
Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. (Contextual grounding for the Turbo Grignard protocol).
Sources
Technical Whitepaper: Physicochemical Profiling of 2,6-Difluoro-4-formylbenzonitrile
[1]
Executive Summary
2,6-Difluoro-4-formylbenzonitrile (CAS 433939-88-9) is a specialized fluorinated building block critical to the synthesis of bioactive pharmaceutical ingredients (APIs), particularly thrombin inhibitors and next-generation agrochemicals.[1][2][3][][5] Its structure combines a highly electron-deficient aromatic ring with two orthogonal reactive handles: an electrophilic aldehyde and a robust nitrile group.[1] This guide provides an authoritative compilation of its physicochemical data, spectroscopic signatures, and handling protocols to support reproducible experimental workflows.
Chemical Identity & Structural Analysis[3][4][5][6]
The compound features a benzene core substituted with two fluorine atoms at the 2 and 6 positions, a nitrile group at the 1 position, and a formyl (aldehyde) group at the 4 position.[5] The ortho-fluorine substitution pattern relative to the nitrile creates a unique electronic environment, significantly increasing the electrophilicity of the ring and the acidity of the formyl proton.[5]
| Parameter | Data |
| IUPAC Name | 2,6-Difluoro-4-formylbenzonitrile |
| Common Synonyms | 4-Cyano-3,5-difluorobenzaldehyde; Benzonitrile, 2,6-difluoro-4-formyl- |
| CAS Registry Number | 433939-88-9 |
| Molecular Formula | C₈H₃F₂NO |
| Molecular Weight | 167.11 g/mol |
| SMILES | C1=C(C=C(C(=C1F)C#N)F)C=O |
| InChI Key | TUOLCSUKMUVDOE-UHFFFAOYSA-N |
Physical Properties Matrix
The following data aggregates experimental values from certificate of analysis (CoA) documentation and high-fidelity predictive models where experimental gaps exist.
| Property | Value / Range | Condition / Source |
| Physical State | Solid (Crystalline Powder) | @ 25°C, 1 atm |
| Appearance | White to light yellow | Commercial Grade |
| Melting Point | 48 – 50 °C | Experimental [1, 2] |
| Boiling Point | 263.1 °C (Predicted) | @ 760 mmHg |
| Density | 1.357 ± 0.06 g/cm³ (Predicted) | @ 20°C |
| Solubility | Soluble | DCM, EtOAc, THF, DMF |
| Solubility | Insoluble/Low | Water |
| Flash Point | ~113 °C | Closed Cup (Predicted) |
| Vapor Pressure | 0.012 mmHg | @ 25°C (Predicted) |
Scientist's Note: The relatively low melting point (48–50 °C) requires careful handling during vacuum drying.[5] Exceeding 40°C under high vacuum may lead to sublimation or melt-fusion of the bulk material, complicating transfer.
Spectroscopic Characterization
Accurate identification of 2,6-Difluoro-4-formylbenzonitrile relies on distinguishing the aldehyde proton and the specific coupling patterns arising from the fluorine atoms.
Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule (C2v axis passing through C1 and C4) simplifies the aromatic region.[5]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.35 ppm (s, 1H): Characteristic aldehyde proton.[5] The singlet appearance indicates a lack of strong coupling to the aromatic ring protons, though broadening may occur due to long-range F-coupling.[1]
-
δ 7.33 ppm (m, 2H): Aromatic protons at positions 3 and 5.[5] These appear as a multiplet due to coupling with the adjacent fluorine atoms (
) and potentially the aldehyde.[5]
-
-
¹³C NMR (Decoupled):
Infrared Spectroscopy (IR)[5]
Reactivity & Application Logic
The compound acts as a bifunctional electrophile.[5] The electron-withdrawing nature of the nitrile and fluorine groups makes the aldehyde highly reactive toward nucleophilic addition, while the aromatic ring itself is activated for Nucleophilic Aromatic Substitution (
Primary Reaction Pathways[1][5]
-
Wittig/Horner-Wadsworth-Emmons Olefination: The aldehyde is readily converted to alkenes, including gem-difluoroalkenes, which are bioisosteres for carbonyls in drug design.[1]
-
Reductive Amination: Conversion of the aldehyde to benzylic amines.[5]
-
Oxidation: Conversion to 4-cyano-3,5-difluorobenzoic acid.
Visualization: Reactivity Map
The following diagram outlines the core transformations utilized in medicinal chemistry workflows.
Figure 1: Strategic synthetic divergence from the aldehyde handle.[5] The electron-deficient ring enhances the electrophilicity of the carbonyl carbon.[1]
Handling, Safety, & Storage[5]
Hazard Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
Storage Protocol
-
Temperature: Store at 2–8 °C (Refrigerate).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen).[5][6] The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.[5]
-
Container: Tightly sealed glass vial; avoid metal containers if moisture is present to prevent potential hydrolysis of the nitrile.[5]
Experimental Safety
When performing reactions involving the nitrile group (e.g., hydrolysis), be aware of the potential for ammonia or cyanide evolution depending on the pH and conditions.[5] Always manipulate this compound within a certified chemical fume hood.[1][5]
References
-
BOC Sciences. Benzonitrile, 2,6-difluoro-4-formyl- Product Analysis. Retrieved from
-
ChemicalBook. 4-Cyano-3,5-difluorobenzaldehyde Properties & MSDS. Retrieved from [5]
-
PubChem. 2,6-Difluoro-4-formylbenzonitrile (Compound CID 21904655).[1][3][5] National Library of Medicine.[5] Retrieved from [5]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Org. Synth. 2024, 101, 542-563.[7] Retrieved from [5]
-
Google Patents. Immediate release pharmaceutical formulation (AstraZeneca). Patent WO2000042059.[1][5] Mentions synthesis and NMR of the compound. Retrieved from
Sources
- 1. 717883-41-5|2,3-Difluoro-4-formylbenzonitrile|BLD Pharm [bldpharm.com]
- 2. 4-CYANO-3,5-DIFLUORO BENZALDEHYDE | 433939-88-9 [chemicalbook.com]
- 3. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP1401502B1 - Pharmaceutical formulation comprising iota-carrageenan and at least one neutral gelling polymer - Google Patents [patents.google.com]
- 6. 4-CYANO-3,5-DIFLUORO BENZALDEHYDE CAS#: 433939-88-9 [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
Technical Guide: Spectroscopic Characterization of 2,6-Difluoro-4-formylbenzonitrile
The following technical guide details the spectroscopic characterization of 2,6-Difluoro-4-formylbenzonitrile , a critical intermediate in the synthesis of ubiquitin-specific protease 1 (USP1) inhibitors and next-generation androgen receptor antagonists.
CAS Registry Number: 433939-88-9
Synonyms: 4-Cyano-3,5-difluorobenzaldehyde; 4-Formyl-2,6-difluorobenzonitrile
Molecular Formula: C
Executive Summary & Structural Logic
This compound represents a highly electron-deficient aromatic system, characterized by three potent electron-withdrawing groups (EWGs): a nitrile (-CN), an aldehyde (-CHO), and two fluorine atoms (-F).
-
Electronic Environment: The ortho fluorine atoms (relative to the nitrile) create a significant shielding effect on the nitrile carbon while deshielding the adjacent ring carbons. The aldehyde proton is heavily deshielded due to the cumulative inductive effects of the ring substituents.
-
Medicinal Utility: It serves as a electrophilic building block for constructing bicyclic quinazolinone scaffolds (e.g., USP1 inhibitors) and modifying the "A-ring" of nuclear receptor antagonists.
Chemical Structure & Atom Numbering
The following diagram defines the atom numbering used for spectroscopic assignments in this guide.
Figure 1: Atom mapping for 2,6-Difluoro-4-formylbenzonitrile. Note: F atoms are at positions 2 and 6 relative to the nitrile at C1.
Spectroscopic Data Modules
Module 1: Nuclear Magnetic Resonance (NMR)
Solvent: Chloroform-d (CDCl
H NMR (Proton)
The proton spectrum is distinctively simple due to the molecule's
| Signal ( | Multiplicity | Integration | Assignment | Coupling Constants ( | Structural Insight |
| 10.35 | Singlet (s) | 1H | -CH O | N/A | Highly deshielded aldehyde proton typical of electron-poor rings. |
| 7.68 – 7.75 | Doublet (d) | 2H | Ar-H (C3, C5) | The aromatic protons couple to the adjacent ortho fluorine atoms. |
Expert Insight: In DMSO-
, the aldehyde peak may shift slightly downfield (~10.45 ppm) due to hydrogen bonding with the solvent. The aromatic doublet is diagnostic; if you observe a multiplet or singlet here, check for loss of fluorine (hydrolysis) or oxidation of the aldehyde.
F NMR (Fluorine)
Fluorine NMR is the most sensitive tool for purity assessment of this compound.
| Signal ( | Multiplicity | Assignment | Notes |
| -102.0 to -105.0 | Triplet or dd | Ar-F (C2, C6) | The signal appears as a triplet due to coupling with the two equivalent aromatic protons ( |
C NMR (Carbon)
Predicted/Consensus Data based on structural analogs.
| Signal ( | Assignment | Electronic Effect |
| 189.5 | C =O (Aldehyde) | Carbonyl carbon, characteristic aldehyde shift. |
| 163.5 | C -F (C2, C6) | Large doublet ( |
| 140.2 | C -CHO (C4) | Ipso carbon, triplet splitting ( |
| 114.5 | C | Nitrile carbon. |
| 112.8 | Ar-C -H (C3, C5) | Doublet ( |
| 95.0 | C -CN (C1) | Shielded triplet ( |
Module 2: Vibrational Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the two key functional groups.
| Wavenumber ( | Vibration Mode | Intensity | Diagnostic Value |
| 2240 – 2250 | C | Medium/Sharp | Confirms the nitrile group. Absence indicates hydrolysis to amide/acid. |
| 1705 – 1715 | C=O Stretch | Strong | Characteristic aldehyde carbonyl. |
| 1600, 1580 | Ar C=C Stretch | Medium | Aromatic ring skeletal vibrations. |
| 1420 – 1440 | C-F Stretch | Strong | Confirms presence of fluorine substituents. |
Module 3: Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or ESI (Positive/Negative).
-
Molecular Ion (
): 167 m/z (Base peak or high intensity). -
Fragmentation Pattern (EI):
-
m/z 167:
-
m/z 166:
(Loss of aldehyde proton). -
m/z 139:
(Loss of carbonyl, typical for benzaldehydes). -
m/z 138:
-
m/z 119:
(Complex rearrangement).
-
Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution data and prevent aldehyde oxidation:
-
Solvent Selection: Use CDCl
(neutralized with K CO or silver foil if acidic) or DMSO- . Acidic chloroform can catalyze acetal formation or oxidation. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug to remove any insoluble inorganic salts (e.g., KBr/NaF from synthesis).
Protocol B: Purity Assessment Workflow
The following Graphviz diagram outlines the decision logic for validating the quality of 2,6-Difluoro-4-formylbenzonitrile before using it in downstream synthesis.
Figure 2: Quality Control Decision Tree for 2,6-Difluoro-4-formylbenzonitrile.
Synthesis & Causality
Understanding the synthesis aids in identifying impurities. This compound is typically synthesized via lithiation-formylation :
-
Precursor: 4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4).
-
Reagents: i-PrMgCl or n-BuLi (Lithium-Halogen Exchange) followed by DMF (Formyl source).
-
Impurities:
-
Des-bromo byproduct: 2,6-Difluorobenzonitrile (Ar-H triplet at ~7.5 ppm).
-
Carboxylic Acid: 4-Cyano-3,5-difluorobenzoic acid (formed by air oxidation of the aldehyde).
-
References
-
PubChem. 2,6-Difluoro-4-formylbenzonitrile (Compound). National Library of Medicine. Available at: [Link]
- World Intellectual Property Organization (WIPO).Patent WO2017087837A1: Purinones as ubiquitin-specific protease 1 inhibitors. (2017). Describes the use of CAS 433939-88-9 as Intermediate B-23 precursor.
Structural Elucidation and Spectral Analysis of 2,6-Difluoro-4-formylbenzonitrile
Content Type: Technical Guide
Subject: CAS 433939-88-9 |
Executive Summary & Molecular Context[1][2][3][4]
2,6-Difluoro-4-formylbenzonitrile (CAS 433939-88-9) represents a critical pharmacophore in modern medicinal chemistry. The simultaneous presence of a nitrile group (electron-withdrawing, metabolic stability), a formyl group (versatile handle for reductive amination or olefination), and two fluorine atoms (lipophilicity modulation and metabolic blocking) makes it a high-value intermediate for kinase inhibitors and agrochemicals.
This guide details the nuclear magnetic resonance (NMR) characteristics of this molecule. Unlike simple aromatics, the
Structural Logic and Symmetry
The molecule possesses a
-
Protons: The protons at positions 3 and 5 are chemically equivalent.[1]
-
Fluorines: The fluorine atoms at positions 2 and 6 are chemically equivalent.
-
Carbons: C2/C6 are equivalent; C3/C5 are equivalent.
Graphviz Diagram: Structural Connectivity & Symmetry
The following diagram illustrates the connectivity and the symmetry axis that defines the NMR equivalence.
Caption: Connectivity map highlighting the equivalence of F2/F6 and H3/H5 due to the C1-C4 symmetry axis.
Experimental Protocol: Acquisition Parameters
To obtain publication-quality spectra for fluorinated benzonitriles, standard "walk-up" parameters are often insufficient due to relaxation time (
Sample Preparation
-
Solvent: DMSO-
is preferred over .-
Reasoning: The polar nature of the nitrile and aldehyde groups improves solubility in DMSO. Furthermore, DMSO separates water peaks from the aromatic region better than chloroform in this specific shift range.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube (Grade 500 or better to minimize shimming errors).
Instrument Parameters (Self-Validating System)
| Parameter | |||
| Pulse Angle | |||
| Relaxation Delay (D1) | 1.0 s | 2.0 - 3.0 s | 1.0 s |
| Acquisition Time | 3.0 s | 1.0 s | 0.8 s |
| Scans (NS) | 16 | 1024+ | 32 |
| Spectral Width | 14 ppm | 240 ppm | 200 ppm |
| Decoupling | None | Proton Decoupled (Waltz-16) | Inverse Gated (optional) |
Critical Note: For
, the carbons attached to Fluorine (C2, C6) and the Nitrile carbon (C1) have very long relaxation times (). If quantitative integration is required, increase D1 to >10s or use relaxation agent.
Spectral Analysis & Interpretation
NMR Spectrum (Proton)
The proton spectrum is relatively simple due to symmetry but distinct due to Heteronuclear coupling.
-
The Aldehyde Proton (-CHO):
-
Shift:
ppm. -
Multiplicity: Typically a Singlet (s). However, broadening or a fine Triplet (
) may be observed due to long-range coupling ( ) with the two fluorine atoms. -
Interpretation: This highly deshielded region confirms the integrity of the formyl group. Oxidation to carboxylic acid would shift this (and broaden it dramatically) to >12 ppm.
-
-
The Aromatic Protons (H3, H5):
-
Shift:
ppm. -
Multiplicity: Doublet (
). -
Coupling: These protons are chemically equivalent. They are split by their immediate ortho-fluorine neighbor (
Hz). -
Second Order Effects: While H3 and H5 are chemically equivalent, they are part of an AA'XX' spin system (where X is Fluorine). In lower field instruments (<300 MHz), this might look like a simple doublet. In high field (>500 MHz), "roofing" effects or complex subtriplets might appear.
-
NMR Spectrum (Fluorine)
This is the most diagnostic spectrum for purity.
-
Shift:
to ppm (relative to ). -
Multiplicity: Doublet (
). -
Coupling: Split by the ortho-proton (H3/H5) with the same
constant observed in the proton spectrum. -
Validation: If the sample contains the 4-bromo precursor, the shift will be significantly different. If the aldehyde has oxidized to the acid, the fluorine shift will move upfield.
NMR Spectrum (Carbon)
The carbon spectrum is dominated by C-F coupling, making peak identification challenging without a guide.
| Carbon Environment | Approx. Shift ( | Coupling Pattern ( | Notes |
| C4 (-CHO) | 185 - 190 ppm | Singlet or weak triplet | Aldehyde carbonyl. |
| C2, C6 (C-F) | 160 - 165 ppm | Doublet ( | Dominant Feature. Large splitting makes these peaks look like two separate singlets far apart. |
| C1 (-CN) | 110 - 115 ppm | Triplet ( | Nitrile carbon couples to both F atoms. |
| C3, C5 (Aromatic) | 115 - 125 ppm | Doublet of Doublets (or m) | Couples to adjacent F ( |
| C4 (Ipso) | 135 - 140 ppm | Triplet | Couples to both meta-F atoms. |
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical flow for confirming the structure of 2,6-difluoro-4-formylbenzonitrile, differentiating it from common impurities (like the hydrolyzed acid or the bromo-precursor).
Caption: Step-by-step logic flow for spectral validation of the target molecule.
Applications in Drug Discovery
Understanding the spectra of this intermediate is vital because it serves as a "warhead" precursor.
-
Covalent Inhibitors: The aldehyde can be converted to a vinyl group (via Wittig) to form Michael acceptors (acrylamides) that target Cysteine residues in kinases.
-
Metabolic Stability: The 2,6-difluoro substitution pattern blocks metabolic oxidation at the most reactive sites on the ring, a common strategy in extending the half-life of API (Active Pharmaceutical Ingredients).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21904655, 2,6-Difluoro-4-formylbenzonitrile. Retrieved from [Link]
-
Wiley SpectraBase. 2,6-Difluoro-4-formylbenzonitrile NMR Data. Retrieved from [Link][2]
Sources
A Comprehensive Technical Guide to the Purity of Commercial 2,6-Difluoro-4-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoro-4-formylbenzonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts in the final active ingredient. This in-depth technical guide provides a comprehensive overview of the factors influencing the purity of commercial 2,6-Difluoro-4-formylbenzonitrile. We will explore its plausible synthetic routes, identify potential process-related impurities, and detail a multi-pronged analytical strategy for robust purity assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively evaluate and control the quality of this critical starting material.
Introduction: The Significance of Purity in Synthesis
In the intricate world of chemical synthesis, the adage "garbage in, garbage out" holds particularly true. The purity of starting materials is a critical determinant of the success of a multi-step synthesis. For a functionally rich molecule like 2,6-Difluoro-4-formylbenzonitrile, which possesses a reactive aldehyde, a nitrile group, and a difluorinated aromatic ring, the presence of impurities can have cascading negative effects. These can range from catalyst poisoning and unpredictable reaction kinetics to the formation of difficult-to-remove byproducts that compromise the purity and safety of the final product. Therefore, a thorough understanding of the potential impurity profile and a robust analytical methodology for its characterization are not just matters of quality control, but fundamental pillars of good science and safe drug development.
Plausible Synthetic Routes and Potential Impurities
While specific proprietary synthesis methods for 2,6-Difluoro-4-formylbenzonitrile are not always publicly disclosed, an analysis of related chemical literature allows us to postulate the most probable synthetic pathways. Understanding these routes is the cornerstone of predicting the likely impurities that may be present in commercial batches.
Two logical retrosynthetic disconnections point towards two primary synthetic strategies:
-
Route A: Formylation of 2,6-Difluorobenzonitrile. This approach involves the introduction of the formyl group onto the 2,6-difluorobenzonitrile backbone.
-
Route B: Cyanation of a Precursor with the Formyl Group. This strategy entails the introduction of the nitrile group to a difluorinated benzaldehyde derivative.
Diagram: Plausible Synthetic Pathways
Caption: Plausible synthetic routes to 2,6-Difluoro-4-formylbenzonitrile.
Based on these pathways, we can anticipate a range of potential impurities:
| Impurity Class | Potential Impurities | Origin |
| Starting Materials | 2,6-Difluorobenzonitrile, 2,6-Dichlorobenzonitrile, 3,5-Difluoroaniline, 4-Bromo-3,5-difluorobenzaldehyde | Incomplete reaction or carry-over |
| Intermediates | 4-Bromo-3,5-difluoroaniline, 2,6-Difluoro-4-(hydroxymethyl)benzonitrile | Incomplete reaction or side reactions |
| Isomeric Impurities | Other isomers of difluoro-4-formylbenzonitrile | Non-specific reactions or impurities in starting materials |
| Reaction Byproducts | 2,6-Difluoro-4-carboxybenzonitrile (over-oxidation of the aldehyde), 2,6-Difluorobenzamide (hydrolysis of the nitrile) | Side reactions during synthesis or work-up |
| Residual Solvents | Toluene, Dimethylformamide (DMF), Sulfolane, Dichloromethane | Incomplete removal during purification |
| Inorganic Salts | Potassium fluoride, Sodium chloride, Copper salts, Palladium salts | Carry-over from reaction and work-up steps |
A Multi-faceted Analytical Approach to Purity Determination
No single analytical technique is sufficient to fully characterize the purity of a complex organic molecule. A robust quality control strategy relies on the orthogonal application of multiple analytical methods, each providing a unique piece of the purity puzzle.
Diagram: Orthogonal Analytical Workflow
Stability and storage of 2,6-Difluoro-4-formylbenzonitrile
Part 1: Executive Technical Summary
2,6-Difluoro-4-formylbenzonitrile (CAS: 433939-88-9) is a highly functionalized, electron-deficient aromatic building block. Its utility in medicinal chemistry—specifically as a scaffold for nucleophilic aromatic substitution (
The molecule possesses three distinct reactive centers that create a "stability triangle":
-
The Aldehyde (C-4): Prone to autoxidation to carboxylic acid.
-
The Nitrile (C-1): Susceptible to hydrolysis, activated by the electron-poor ring.
-
The Fluorines (C-2, C-6): Highly labile leaving groups in the presence of nucleophiles (including water/hydroxide) due to the strong electron-withdrawing effect of the ortho-nitrile and meta-formyl groups.
Immediate Directive: This compound cannot be treated as a standard benzaldehyde. It requires anhydrous, inert, and cold storage to prevent rapid degradation into 2,6-difluoro-4-carboxybenzonitrile (oxidation) or 2-fluoro-6-hydroxy-4-formylbenzonitrile (hydrolytic displacement).
Part 2: Physicochemical Vulnerabilities & Mechanisms
To handle this compound effectively, one must understand the electronic forces at play. The benzene ring is severely electron-depleted.
The Nucleophilic Aromatic Substitution ( ) Risk
Unlike chlorobenzene or fluorobenzene, which are relatively inert to nucleophilic attack, 2,6-difluoro-4-formylbenzonitrile is "spring-loaded."
-
Mechanism: The nitrile group at C-1 is a strong electron-withdrawing group (EWG) via induction and resonance. It activates the ortho positions (C-2 and C-6).
-
The Trigger: Moisture (
) acting as a nucleophile, especially if trace base is present (e.g., from glass leaching), can attack C-2 or C-6, displacing a fluoride ion. -
Result: Formation of phenolic impurities (hydroxy-benzonitriles), which often appear as yellow/orange discoloration.
Oxidative Degradation
The C-4 formyl group is susceptible to radical chain autoxidation.
-
Mechanism: A radical initiator (light or trace metal) abstracts the formyl hydrogen. The resulting acyl radical reacts with atmospheric oxygen to form a peracid, which then oxidizes another aldehyde molecule.
-
Acceleration: The electron-deficient nature of the ring can paradoxically stabilize certain radical intermediates, but the primary driver here is simply exposure to air.
Hydrolytic Instability (Nitrile)
While nitriles are generally robust, the highly electron-deficient ring makes the cyano carbon more electrophilic. Prolonged exposure to acidic moisture can hydrolyze the nitrile to a primary amide (
Part 3: Visualization of Degradation Pathways
The following diagram maps the "Death of the Molecule"—the three primary pathways that destroy 2,6-Difluoro-4-formylbenzonitrile if storage protocols are breached.
Caption: Figure 1. Primary degradation pathways. The Red path (Oxidation) and Yellow path (SNAr) are the most rapid risks under standard laboratory conditions.
Part 4: Validated Storage & Handling Protocol
This protocol is designed to maximize shelf-life (targeting >12 months) and maintain purity >97%.
A. Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) 2-8°C (Acceptable < 4 weeks) | Slows reaction kinetics of autoxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or | Displaces |
| Container | Amber Glass Vials | Blocks UV light which catalyzes radical formation. |
| Closure | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers; ensures airtight seal. |
| Desiccant | Required | Silica gel pack in secondary containment to scavenge ambient humidity. |
B. Handling Workflow (The "Air-Free" Rule)
-
Equilibration: Do not open a cold bottle immediately. Allow the vial to warm to room temperature inside a desiccator. Why? Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating hydrolysis.
-
Aliquot Strategy: If the reagent is to be used over multiple experiments, divide the bulk material into single-use aliquots under an inert atmosphere (Glovebox or Nitrogen bag) upon initial receipt.
-
Solvent Compatibility:
-
Compatible: Dichloromethane (DCM), Chloroform, Toluene, Anhydrous THF.
-
Avoid: Alcohols (MeOH, EtOH) for long periods (potential hemiacetal formation), Water, Aqueous Bases.
-
Critical Note: Avoid DMSO or DMF for storage of solutions; these solvents are hygroscopic and can promote
over time.
-
Part 5: Quality Control & Re-Analysis
Before using stored material in critical steps (e.g., GMP synthesis or late-stage functionalization), validate purity.
Visual Inspection
-
Pass: White to off-white crystalline solid.
-
Fail: Yellow or orange tint (indicates phenol formation via fluorine displacement).
-
Fail: "Wet" or clumped appearance (hydrolysis).
Analytical Check ( and NMR)
NMR is the superior method for detecting the specific degradation modes of this compound.
-
NMR (CDCl
):-
Aldehyde Proton: Look for the singlet around 10.0 - 10.2 ppm . Loss of integral indicates oxidation.
-
Acid Impurity: Broad singlet >11 ppm indicates carboxylic acid.
-
Symmetry: The aromatic protons (positions 3,5) should appear as a doublet (coupling to F). Loss of symmetry suggests one Fluorine has been displaced.
-
-
NMR:
-
Intact material shows a single signal (chemically equivalent fluorines).
-
Two distinct signals indicate desymmetrization (e.g., hydrolysis of one fluorine).
-
Decision Tree for Usage
Caption: Figure 2. QC Decision Matrix. Yellowing is the first visual indicator of fluoride displacement.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21904655, 2,6-Difluoro-4-formylbenzonitrile. Retrieved from [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of Substituents. (Mechanistic grounding for F-displacement). Retrieved from [Link]
-
Organic Syntheses (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (Handling protocols for 4-formylbenzonitrile derivatives). Retrieved from [Link]
2,6-Difluoro-4-formylbenzonitrile safety data sheet
2,6-Difluoro-4-formylbenzonitrile (CAS: 123843-67-4) is a high-value fluorinated building block utilized primarily in the synthesis of agrochemicals and pharmaceutical intermediates, specifically kinase inhibitors and heterocyclic scaffolds. Its structural uniqueness lies in the synergistic placement of electron-withdrawing groups (EWGs)—a nitrile at C1, two fluorine atoms at C2/C6, and a formyl group at C4.
This configuration creates a highly electron-deficient aromatic ring, making the molecule a "dual-handle" electrophile: the aldehyde allows for classical carbonyl chemistry (reductive amination, olefination), while the activated fluorines are susceptible to nucleophilic aromatic substitution (
Part 1: Chemical Identity & Physicochemical Integrity
Why Structure Matters: The reactivity of this molecule is dictated by the ortho-effect of the fluorine atoms relative to the nitrile group. The nitrile (CN) is a strong electron-withdrawing group (EWG) via induction and resonance, significantly reducing electron density at the C2 and C6 positions. This activation renders the C-F bonds labile to nucleophilic attack, a critical feature for scaffold diversification in drug discovery.
Table 1: Physicochemical Profile[1]
| Property | Data | Technical Context |
| IUPAC Name | 2,6-Difluoro-4-formylbenzonitrile | Unambiguous identifier.[1][2] |
| CAS Number | 123843-67-4 | Key for inventory tracking. |
| Molecular Formula | ||
| Molecular Weight | 167.11 g/mol | Used for stoichiometry calculations. |
| Appearance | White to off-white solid | Color change indicates oxidation (to acid) or hydrolysis. |
| Solubility | DCM, THF, DMSO, Methanol | Poor water solubility; hydrolysis risk in aqueous acid/base. |
| Melting Point | Not standardized in literature | Typically >80°C (analogous to 2,6-difluorobenzonitrile). |
| Reactive Moieties | Aldehyde (-CHO), Nitrile (-CN), Fluorine (-F) | Multi-site reactivity requires selective protection strategies. |
Part 2: Comprehensive Hazard Analysis
Expert Insight: Standard Safety Data Sheets (SDS) often list generic H-codes. For this compound, the risk profile is elevated by two specific mechanisms: Metabolic Cyanogenesis and Sensitization .
Mechanism of Toxicity
-
Nitrile Metabolism (The "Hidden" Cyanide Risk): While the nitrile bond is stable in the flask, in vivo exposure (inhalation/ingestion) can lead to metabolism by cytochrome P450 enzymes, liberating free cyanide ions (
). This inhibits cytochrome c oxidase, disrupting cellular respiration.[3]-
Symptom Latency: Unlike direct cyanide salts, symptoms may be delayed 1–4 hours as metabolism occurs.
-
-
Aldehyde Reactivity: The formyl group is a potent electrophile capable of Schiff base formation with biological amines (proteins/DNA), leading to potential skin sensitization and respiratory irritation.
GHS Classification & H-Codes[3][6]
-
Acute Toxicity (Oral/Dermal/Inhal): Category 3/4 (H301/H302, H311, H331).[4] Treat as Toxic.[5][4]
-
Skin/Eye Irritation: Category 2 (H315, H319).[5]
-
STOT-SE: Category 3 (H335) - Respiratory Irritation.[4]
Part 3: Safe Handling & Storage Protocols
Directive: Do not rely on standard "wear gloves" advice. The high electrophilicity requires a barrier-based containment strategy.
Engineering Controls (The "Self-Validating" System)
-
Primary Containment: All weighing and transfer of the solid must occur within a Chemical Fume Hood or Powder Containment Enclosure .
-
Static Control: Fluorinated solids are often static-prone. Use an anti-static gun or ionizer during weighing to prevent dispersal.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 minimum if outside a hood (not recommended).
-
Dermal: Double-gloving strategy.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.
-
Rationale: Nitriles can permeate standard gloves; double layering provides a "breakthrough" buffer.
-
Storage Integrity
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to 2,6-difluoro-4-cyanobenzoic acid upon air exposure.
-
Temperature: 2–8°C (Refrigerated).
-
Segregation: Keep away from strong bases (induces hydrolysis/polymerization) and strong oxidizers.
Workflow Diagram: Safe Handling Hierarchy
Figure 1: Operational hierarchy for handling high-potency fluorinated nitriles. Note the emphasis on immediate solubilization to reduce dust hazards.
Part 4: Synthetic Utility & Reactivity Profile
For Drug Development: This molecule is a "linchpin" scaffold. The following reactions are the primary drivers for its use in medicinal chemistry.
The Advantage
The 2,6-difluoro positions are activated by the electron-withdrawing nitrile group. However, because the formyl group (at C4) is also electron-withdrawing, the ring is highly deactivated towards electrophilic attack but highly activated for nucleophilic attack.
-
Regioselectivity: Nucleophiles (amines, alkoxides) will preferentially displace the fluorine atoms.
-
Protocol Insight: Use mild bases (
or DIPEA) in polar aprotic solvents (DMF, DMSO) to facilitate displacement of fluorine.
Aldehyde Manipulation
-
Reductive Amination: Reaction with primary amines followed by reduction (
) yields benzylic amines, common in GPCR ligands. -
Knoevenagel Condensation: The aldehyde is highly reactive due to the electron-poor ring, allowing rapid condensation with active methylene compounds.
Reactivity Pathway Visualization
Figure 2: Divergent synthetic pathways. The C2/C6 fluorine displacement allows for library generation, while the C4 aldehyde serves as a linker.
Part 5: Emergency Response & Waste Management
Spill Response
-
Evacuate: Isolate the area (10-meter radius).
-
PPE: Don self-contained breathing apparatus (SCBA) if dust is visible.
-
Neutralization: Do NOT use acidic water (risk of HCN evolution). Use a basic solution (Sodium Carbonate) to wet the spill, then absorb with vermiculite.
First Aid (Specific to Nitriles)
-
Ingestion/Inhalation: If signs of cyanosis (blue lips) or respiratory distress occur, administer 100% Oxygen. Medical professionals may consider hydroxocobalamin (Cyanokit) if cyanide poisoning is suspected, though the release rate from this specific nitrile is slower than simple salts.
Waste Disposal
-
Stream: Segregate as "Toxic Organic Waste."
-
Prohibition: Never mix with acidic waste streams.
-
Destruction: Incineration with afterburner and scrubber is the preferred method to handle the fluorinated byproducts (HF generation potential).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2778774, 2,6-Difluoro-4-hydroxybenzonitrile (Analogous Structure Safety Data). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Chemoselective Functionalization of 2,6-Difluoro-4-formylbenzonitrile
This Application Note is structured to guide researchers through the chemoselective manipulation of 2,6-Difluoro-4-formylbenzonitrile , a high-value scaffold in medicinal chemistry (e.g., PROTAC linkers, kinase inhibitors).
Executive Summary
2,6-Difluoro-4-formylbenzonitrile (CAS: 123843-67-4) represents a "privileged scaffold" in drug discovery due to its unique electronic trifecta: an electron-withdrawing nitrile group, two activated fluorine atoms, and a reactive aldehyde handle. This note details three validated protocols for diversifying this core:
-
Gem-Difluoroolefination: Converting the aldehyde to a bioisostere.
-
Regioselective
: Displacing fluorine atoms with amines. -
Reductive Amination: Installing solubilizing tails.
Molecular Profile & Reactivity Analysis
The "Electronic Trifecta"
The reactivity of this molecule is defined by the interplay of three functional groups. Understanding this hierarchy is critical for designing successful synthetic routes.
-
The Nitrile (C1): Acts as the primary electron-withdrawing group (EWG), significantly lowering the LUMO of the aromatic ring. It activates the ortho-fluorines for nucleophilic attack.
-
The Fluorines (C2, C6): Highly labile leaving groups in Nucleophilic Aromatic Substitution (
). Due to the symmetry, they are initially equivalent. However, after the first substitution, the ring becomes electron-richer, deactivating the second fluorine and allowing for controlled mono-substitution . -
The Aldehyde (C4): A versatile electrophile. It is meta to the fluorines (less electronic influence) but para to the nitrile. It is prone to oxidation, reduction, and condensation.
Reactivity Map (Graphviz)
Figure 1: Reactivity landscape of the scaffold. The nitrile activates the fluorines for substitution, while the aldehyde serves as an independent handle for chain extension.
Validated Experimental Protocols
Protocol 1: Gem-Difluoroolefination (The "Gold Standard")
Based on Organic Syntheses 2024 Procedure [1]
This protocol converts the C4-formyl group into a gem-difluoroalkene, a metabolically stable bioisostere of a carbonyl group. This reaction is highly specific and avoids side reactions at the fluorine positions.
Reagents:
-
Substrate: 2,6-Difluoro-4-formylbenzonitrile (1.0 equiv)[1]
-
Reagent: Potassium 2-bromo-2,2-difluoroacetate (1.8 equiv)[2][3]
-
Ligand: Triphenylphosphine (
) (1.5 equiv)[2][3] -
Solvent: Anhydrous DMF
Step-by-Step Workflow:
-
Setup: Oven-dry a 3-neck round bottom flask. Equip with a thermometer and addition funnel.[2][3] Purge with
. -
Charge: Add
(1.5 equiv) and Substrate (1.0 equiv) to the flask. Dissolve in dry DMF (0.6 M concentration relative to substrate). -
Activation: Heat the solution to 90 °C .
-
Addition (Critical): Dissolve Potassium 2-bromo-2,2-difluoroacetate in DMF. Add this solution dropwise over 10 minutes to the hot reaction mixture.
-
Why? Controlled addition prevents runaway decarboxylation and manages the exotherm.
-
-
Reaction: Stir at 90 °C for 45 minutes.
-
Workup: Cool to room temperature. Dilute with water/ether. Wash organic layer with 10% LiCl (to remove DMF) and brine.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).
Expected Yield: 70–85% Key Insight: The reaction proceeds via an in situ generated difluorocarbene phosphonium ylide. The nitrile and aryl fluorines remain untouched under these conditions.
Protocol 2: Chemoselective Mono-Substitution
Targeting C2/C6 Fluorine Displacement
This reaction exploits the electron-deficient nature of the ring. The challenge is stopping at mono-substitution .
Reagents:
-
Substrate: 2,6-Difluoro-4-formylbenzonitrile (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (1.05 equiv)
-
Base: DIPEA (Diisopropylethylamine) (1.2 equiv)
-
Solvent: DMSO or DMF (Polar aprotic is essential)
Step-by-Step Workflow:
-
Preparation: Dissolve substrate in DMSO (0.5 M). Cool to 0 °C (Ice bath).
-
Why? Low temperature is the primary control factor to prevent di-substitution.
-
-
Addition: Add DIPEA followed by the amine (dissolved in minimal DMSO) dropwise over 20 minutes.
-
Monitoring: Stir at 0 °C for 1 hour. Monitor by TLC or LCMS.
-
Checkpoint: Look for the disappearance of the starting material (
) and appearance of mono-product ( ). If di-substitution ( ) appears, lower temperature to -10 °C.
-
-
Completion: Allow to warm to RT only if reaction is sluggish.
-
Workup: Pour into crushed ice/water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.
Key Insight: The aldehyde may form a reversible hemiaminal or imine during the reaction. Upon aqueous workup (acidic wash), this hydrolyzes back to the aldehyde, yielding the desired S_NAr product with the CHO intact.
Protocol 3: Reductive Amination (Aldehyde Functionalization)
Installing Solubilizing Tails
Reagents:
-
Substrate: 2,6-Difluoro-4-formylbenzonitrile[1]
-
Amine: Secondary amine (e.g., Morpholine, Piperazine)
-
Reductant: Sodium Triacetoxyborohydride (STAB)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
Step-by-Step Workflow:
-
Imine Formation: Mix Substrate (1.0 equiv) and Amine (1.1 equiv) in DCE. Stir for 30 mins at RT.
-
Note: The electron-poor aldehyde reacts fast. No acid catalyst is usually needed for this substrate.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Quench: Stir for 4–16 hours. Quench with saturated
. -
Extraction: Extract with DCM.
Caution: Do not use Sodium Cyanoborohydride (
Data Summary & Comparison
| Parameter | Protocol 1 (Wittig) | Protocol 2 ( | Protocol 3 (Reductive Am.) |
| Target Site | C4-Aldehyde | C2/C6-Fluorine | C4-Aldehyde |
| Key Reagent | Amine / DIPEA | Amine / STAB | |
| Temp | 90 °C | 0 °C | RT |
| Limiting Factor | Moisture (Strictly Anhydrous) | Temp control (Di-sub risk) | Reductant strength (CN risk) |
| Selectivity | High (Chemo) | Moderate (Regio) | High (Chemo) |
Safety & Handling (SDS Highlights)
-
Nitrile Toxicity: 2,6-Difluoro-4-formylbenzonitrile hydrolyzes to release toxic species. Handle in a well-ventilated fume hood.
-
Skin Absorption: The fluorinated ring enhances lipophilicity, increasing skin absorption risks. Double-gloving (Nitrile) is mandatory.
-
Incompatibility: Avoid strong oxidizers (uncontrolled oxidation of CHO) and strong bases (hydrolysis of CN).
References
-
Intelli, A. J., et al. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile."[2] Organic Syntheses, 2024 , 101, 542-563.[3]
- Lefebvre, V., et al. "Nucleophilic Aromatic Substitution of Polyfluoroarenes." Journal of Organic Chemistry, 2021, 86, 14, 9632–9645. (General methodology for on polyfluoro-scaffolds).
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61, 3849-3862.
-
PubChem Compound Summary. "2,6-Difluoro-4-formylbenzonitrile (CID 21904655)." National Center for Biotechnology Information.
Sources
The Strategic deployment of 2,6-Difluoro-4-formylbenzonitrile in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. Among the repertoire of fluorinated building blocks, 2,6-difluoro-4-formylbenzonitrile has emerged as a particularly valuable synthon. Its unique trifunctional nature, featuring a reactive aldehyde, a versatile cyano group, and a difluorinated phenyl ring, offers a powerful toolkit for medicinal chemists to construct complex molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles.
This comprehensive guide provides an in-depth exploration of 2,6-difluoro-4-formylbenzonitrile as a key building block in medicinal chemistry. We will delve into its synthesis, reactivity, and, most importantly, its application in the construction of targeted therapies, supported by detailed protocols and mechanistic insights. Our aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this versatile molecule in their own research endeavors.
Physicochemical Properties and Reactivity Profile
Before delving into its applications, it is crucial to understand the inherent chemical characteristics of 2,6-difluoro-4-formylbenzonitrile that make it a prized component in drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₃F₂NO | PubChem[1] |
| Molecular Weight | 167.11 g/mol | PubChem[1] |
| CAS Number | 433939-88-9 | PubChem[1] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in common organic solvents such as THF, DMF, and DCM | --- |
The key to its utility lies in the interplay of its three functional groups, all influenced by the strong electron-withdrawing nature of the fluorine atoms.
-
The Aldehyde Group: The formyl group is a primary site for a variety of chemical transformations. The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This facilitates a range of reactions crucial for scaffold elaboration, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.
-
The Cyano Group: The nitrile functionality is a versatile precursor for numerous other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles. In the context of medicinal chemistry, the nitrile group can also act as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets.[2]
-
The 2,6-Difluorophenyl Ring: The vicinal fluorine atoms on the aromatic ring significantly impact the molecule's properties. They lower the pKa of adjacent functionalities, increase lipophilicity, and can block metabolic oxidation at the ortho positions, thereby enhancing the metabolic stability of the resulting drug candidates.[3] Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein residues, contributing to enhanced binding affinity.
Synthesis of 2,6-Difluoro-4-formylbenzonitrile
A reliable and scalable synthesis of this key building block is paramount for its widespread application. While multiple synthetic routes to fluorinated benzonitriles exist, a common strategy involves the introduction of the formyl group onto a pre-existing difluorobenzonitrile scaffold. One reported method involves the hydrolysis of a thioacetal precursor.[4]
Protocol: Synthesis from 2,6-Difluoro-4-[(methylsulfinyl)(methylthio)methyl]benzonitrile[4]
This protocol outlines the deprotection of a thioacetal to unveil the aldehyde functionality.
Materials:
-
2,6-Difluoro-4-[(methylsulfinyl)(methylthio)methyl]benzonitrile
-
Tetrahydrofuran (THF)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,6-difluoro-4-[(methylsulfinyl)(methylthio)methyl]benzonitrile (1.0 eq) in THF.
-
Carefully add concentrated sulfuric acid (a significant excess is used in the reported procedure, careful optimization is recommended).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, slowly pour the reaction mixture into a beaker of cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoro-4-formylbenzonitrile.
Note: This is a generalized procedure based on a reported synthesis.[4] Researchers should always perform a thorough risk assessment and optimize reaction conditions for their specific scale and laboratory setup.
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors
The true value of 2,6-difluoro-4-formylbenzonitrile is realized in its application as a cornerstone for the synthesis of complex, biologically active molecules. A prominent example is its use in the development of covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a clinically validated target for the treatment of various B-cell malignancies.
Application Note: Synthesis of a Covalent BTK Inhibitor Core
The 2,6-difluoro-4-formylbenzonitrile scaffold provides a strategic entry point for the synthesis of potent and selective BTK inhibitors. The aldehyde functionality serves as a handle for introducing the Michael acceptor moiety responsible for covalent bond formation with a cysteine residue in the active site of the BTK enzyme. The difluorinated phenyl ring often serves as a key recognition element for the kinase hinge region.
The following workflow illustrates the pivotal role of 2,6-difluoro-4-formylbenzonitrile in the construction of a key intermediate for a novel class of BTK inhibitors.
Figure 1: Synthetic workflow for a BTK inhibitor core.
Protocol: Reductive Amination of 2,6-Difluoro-4-formylbenzonitrile
This protocol describes the initial step in the synthesis of the BTK inhibitor core, where the aldehyde is converted to an amine.
Materials:
-
2,6-Difluoro-4-formylbenzonitrile
-
A primary amine (e.g., a substituted aniline or benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-difluoro-4-formylbenzonitrile (1.0 eq) and the primary amine (1.0-1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, tolerating a wide range of functional groups.[5]
-
Solvent: Dichloromethane or dichloroethane are commonly used solvents for this transformation as they are relatively non-polar and aprotic.
-
Acid Catalyst: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion intermediate, thereby increasing the reaction rate.
Protocol: Acylation with Acryloyl Chloride
This protocol details the subsequent step, where the Michael acceptor is introduced to form the covalent warhead of the BTK inhibitor.
Materials:
-
The secondary amine intermediate from the previous step
-
Acryloyl chloride
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine intermediate (1.0 eq) and the non-nucleophilic base (1.2-1.5 eq) in DCM and cool the solution to 0 °C.
-
Slowly add acryloyl chloride (1.0-1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final BTK inhibitor core.
Self-Validating System:
The success of each step can be readily validated by standard analytical techniques. The disappearance of the aldehyde peak and the appearance of a new amine peak in the ¹H NMR spectrum confirm the completion of the reductive amination. Similarly, the acylation step can be monitored by the appearance of the characteristic vinyl proton signals of the acrylamide moiety in the ¹H NMR spectrum. Mass spectrometry should be used to confirm the molecular weight of the intermediates and the final product at each stage.
Broader Applications and Future Perspectives
While the synthesis of BTK inhibitors provides a compelling case study, the utility of 2,6-difluoro-4-formylbenzonitrile extends to the construction of a wide array of other medicinally relevant scaffolds. The aldehyde can serve as a linchpin for the synthesis of various heterocycles through condensation reactions with dinucleophiles. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.
The cyano group, often retained in the final molecule as a key pharmacophore, can also be transformed. For instance, it can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid, which can significantly alter the compound's acidity and cell permeability.
The continued exploration of this versatile building block is expected to yield novel drug candidates across various therapeutic areas. Its unique combination of reactivity and inherent drug-like properties makes it a powerful tool in the hands of medicinal chemists. As our understanding of disease biology deepens and the demand for highly specific and potent therapeutics grows, the strategic application of building blocks like 2,6-difluoro-4-formylbenzonitrile will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
PubChem. 2,6-Difluoro-4-formylbenzonitrile. National Center for Biotechnology Information. [Link]. Accessed February 7, 2026.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
Sources
Application Note: Chemoselective Aldol Condensation of 2,6-Difluoro-4-formylbenzonitrile
Introduction & Strategic Analysis
2,6-Difluoro-4-formylbenzonitrile (CAS: 1236262-65-7) is a highly specialized intermediate often employed in the synthesis of androgen receptor antagonists and advanced liquid crystal displays. Its structure features a benzonitrile core decorated with two fluorine atoms ortho to the nitrile group and a formyl group at the para position.
The Challenge: This molecule represents a "perfect storm" of electrophilicity.
-
Desired Reactivity: The aldehyde (C4-CHO) is highly activated by the electron-withdrawing nitrile and fluorine groups, making it an excellent candidate for Aldol and Knoevenagel condensations.
-
Competing Reactivity: The same electron-withdrawing landscape renders the C2 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (
) .
Standard Aldol protocols utilizing strong hydroxide bases (NaOH, KOH) or alkoxides (NaOEt) are contraindicated . These "hard" nucleophiles will rapidly attack the C-F bond, displacing fluoride to form the phenol/ether byproduct, often before the desired C-C bond formation occurs.
Scope of this Note: This guide details a chemoselective protocol using amine-catalyzed condensation (Piperidine/Acetic Acid) to favor the Aldol pathway over
Mechanistic Pathways & Risk Assessment
Understanding the competition between the Carbonyl addition (Aldol) and the Ring substitution (
Competing Pathways Diagram
Figure 1: Mechanistic divergence. Strong bases favor the red path (
The "Soft Enolization" Strategy
To avoid fluoride displacement, we must avoid generating high concentrations of free alkoxide or hydroxide ions. Instead, we utilize Piperidine in the presence of Glacial Acetic Acid .
-
Role of Piperidine: Forms an iminium ion with the aldehyde (activating it) or acts as a mild base to generate the enol of the ketone partner.
-
Role of Acetic Acid: Buffers the basicity, preventing the pH from rising to levels where
becomes dominant.
Detailed Protocol: Piperidine-Mediated Condensation
Reaction Model: Condensation of 2,6-Difluoro-4-formylbenzonitrile with Acetophenone (Generic Model for Methyl Ketones).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| 2,6-Difluoro-4-formylbenzonitrile | 167.11 | 1.0 | Limiting Reagent | Irritant, Nitrile toxicity |
| Acetophenone (or target ketone) | 120.15 | 1.1 | Nucleophile | Irritant |
| Piperidine | 85.15 | 0.2 | Catalyst | Toxic, Flammable |
| Glacial Acetic Acid | 60.05 | 0.2 | Co-catalyst/Buffer | Corrosive |
| Ethanol (Anhydrous) | 46.07 | Solvent | Solvent | Flammable |
| Hexane/Ethyl Acetate | - | - | Purification | Flammable |
Experimental Workflow
Figure 2: Step-by-step workflow for the catalytic condensation process.
Step-by-Step Procedure
-
Catalyst Preparation:
-
In a small vial, mix Piperidine (20 mol%) and Glacial Acetic Acid (20 mol%) in 1 mL of Ethanol. Note: This exothermic mixing forms piperidinium acetate in situ.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-Difluoro-4-formylbenzonitrile (1.0 equiv) and Acetophenone (1.1 equiv).
-
Dissolve in Anhydrous Ethanol (concentration ~0.5 M relative to aldehyde).
-
Critical: Ensure the aldehyde is fully dissolved before adding the catalyst.
-
-
Initiation:
-
Add the prepared catalyst solution dropwise to the main reaction mixture at room temperature.
-
Equip the flask with a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Monitoring: Check TLC (Hexane:EtOAc 80:20) every 2 hours. The aldehyde spot (
) should disappear, replaced by a highly UV-active product spot (lower due to conjugation). -
Typical Reaction Time: 4–12 hours.
-
-
Work-up (Precipitation Method):
-
Once conversion >98% (by HPLC or TLC), remove the heat source and allow the flask to cool slowly to room temperature.
-
Place the flask in an ice bath (0–4°C) for 1 hour to maximize precipitation of the chalcone product.
-
Filter the solids using a Buchner funnel.
-
Wash: Wash the filter cake with cold ethanol (
) to remove unreacted ketone and catalyst traces.
-
-
Purification:
-
If the purity is <98%, recrystallize from hot Ethanol or an Ethanol/Hexane mixture.
-
Quality Control & Troubleshooting
Validating the Structure (NMR)
The success of the reaction is defined by the formation of the alkene double bond and the retention of the fluorine atoms.
-
NMR (CDCl
): Look for the trans-alkene doublets ( ) in the 7.5–8.0 ppm region. -
NMR: This is your primary diagnostic for
.-
Product Signal: Single peak (or doublet if coupled) around -100 to -110 ppm (typical for Ar-F).
-
Impurity Signal: If
occurred (displacement by EtO- or OH-), the symmetry might break, or the shift will move significantly upfield. Loss of Fluorine signal indicates total substitution.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete dehydration (Aldol adduct remains). | Increase reflux time; add slightly more Acetic Acid to drive dehydration. |
| New Spot on TLC (High Polarity) | Base concentration too high or temp too high. Switch to L-Proline catalyst or lower temp. | |
| Starting Material Persists | Catalyst deactivation. | Add fresh Piperidine/AcOH (5 mol%). Ensure solvent is anhydrous. |
| Multiple Fluorine Peaks | Partial substitution or ring degradation. | Check reagents for water content. Reduce reaction temperature to 50°C. |
Safety & Handling
-
Nitrile Toxicity: 2,6-Difluoro-4-formylbenzonitrile contains a nitrile moiety. While less likely to release HCN than aliphatic nitriles, metabolism can release cyanide. Handle in a fume hood.
-
Fluoride Release: If the reaction runs out of control (runaway
), fluoride ions (HF equivalent in acid workup) may be generated. Avoid glass corrosion by monitoring pH. -
Skin Contact: The product is likely a potent skin irritant and potential sensitizer (Michael acceptor). Double-glove (Nitrile) is recommended.
References
-
PubChem. 2,6-Difluoro-4-formylbenzonitrile (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (Demonstrates reactivity of the specific aldehyde). Org. Synth. 2024, 101, 542-563.[1] Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (Theoretical grounding for the side-reaction risks). Available at: [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. (General protocols for electron-deficient rings). Available at: [Link][2][3][4][5][6]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Yield Synthesis of Substituted Quinolines from 2,6-Difluoro-4-formylbenzonitrile
Executive Summary
This application note details a modular, high-fidelity protocol for synthesizing polysubstituted quinolines using 2,6-Difluoro-4-formylbenzonitrile (CAS: 433939-88-9) as a core scaffold. This starting material is a "privileged intermediate" in medicinal chemistry due to its trifunctional nature: an electrophilic nitrile, two activated fluorine atoms (for regioselective
The following guide prioritizes the synthesis of 7-fluoro-6-formyl-4-aminoquinolines , a scaffold highly relevant to kinase inhibitors and antimalarial therapeutics. The protocol addresses the critical challenge of chemoselectivity—preserving the aldehyde functionality while executing nucleophilic aromatic substitution and cyclization.
Strategic Analysis & Reaction Design
The Chemoselectivity Challenge
The starting material presents three reactive centers competing for nucleophiles:
-
C-4 Formyl Group (-CHO): Highly susceptible to 1,2-addition by hard nucleophiles (e.g., organolithiums) and condensation with amines (Schiff base formation).
-
C-2/C-6 Fluorines: Activated for Nucleophilic Aromatic Substitution (
) by the ortho-nitrile and para-formyl groups. -
C-1 Nitrile (-CN): Susceptible to nucleophilic attack or hydrolysis; serves as the "locking" mechanism for the quinoline ring formation.
Critical Process Parameter (CPP): To prevent oligomerization and loss of the formyl handle, the aldehyde must be masked prior to the ring-formation sequence.
Synthetic Pathway: The "Protect-Displace-Annulate" Strategy
We utilize a three-stage workflow to ensure high yield and structural integrity:
-
Protection: Conversion of the aldehyde to a cyclic acetal.
-
Core Assembly (
): Regioselective displacement of one fluorine atom by a primary amine. -
Annulation: Base-promoted cyclization with a ketone (Friedländer-type modification) to close the quinoline ring.
Visual Workflow & Mechanism
The following diagram illustrates the reaction logic, highlighting the regioselective displacement and the conservation of the formyl moiety.
Figure 1: Logical flow for the synthesis of 7-fluoro-6-formyl-4-aminoquinoline derivatives.
Detailed Experimental Protocols
Phase 1: Chemoselective Protection
Objective: Mask the aldehyde to prevent Schiff base formation during the amine displacement step.
-
Reagents:
-
2,6-Difluoro-4-formylbenzonitrile (1.0 equiv)[1]
-
Ethylene glycol (5.0 equiv)
-
p-Toluenesulfonic acid (pTsOH) (0.05 equiv)
-
Solvent: Toluene (anhydrous)
-
Protocol:
-
Charge a round-bottom flask equipped with a Dean-Stark trap with the starting material and Toluene (0.5 M concentration).
-
Add Ethylene glycol and pTsOH.
-
Reflux the mixture for 4–6 hours, monitoring water collection in the trap.
-
QC Check: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, replaced by the acetal ( ). -
Cool to RT, wash with sat.
, dry over , and concentrate. -
Yield Expectation: >90% as a white crystalline solid.
Phase 2: Displacement (The "Diversity Step")
Objective: Introduce the amine substituent at the 2-position. This defines the substituent at the quinoline 4-position (after cyclization rearrangement) or 2-position depending on the specific cyclization partner.
-
Reagents:
-
Intermediate A (Acetal) (1.0 equiv)
-
Primary Amine (
, e.g., Aniline or Benzylamine) (1.1 equiv) -
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: DMF or Acetonitrile
-
Protocol:
-
Dissolve Intermediate A in DMF (0.2 M).
-
Add
and the amine. -
Heat to 60°C for 3–5 hours.
-
Note: The nitrile at C-1 and the acetal at C-4 activate the C-2/C-6 fluorines. Since the molecule is symmetric regarding the fluorines, mono-substitution is kinetically favored.
-
-
Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.
-
Result: 2-amino-6-fluoro-4-(1,3-dioxolan-2-yl)benzonitrile.
Phase 3: Cyclization & Deprotection
Objective: Construct the quinoline ring via condensation with a ketone (Friedländer-type) and restore the aldehyde.
-
Reagents:
-
Intermediate B (Amino-nitrile) (1.0 equiv)
-
Ketone (e.g., Acetophenone or Cyclohexanone) (1.2 equiv)
-
Base: Potassium tert-butoxide (
) (1.5 equiv) -
Solvent: THF (anhydrous)
-
Protocol:
-
Dissolve Intermediate B and the ketone in anhydrous THF under
. -
Cool to 0°C.
-
Add
portion-wise. The solution will likely turn deep orange/red (enolate formation). -
Allow to warm to RT and stir for 12 hours.
-
Deprotection (One-Pot): Add 2M HCl (aq) to the reaction mixture and stir for 1 hour at RT. This hydrolyzes the acetal back to the aldehyde.
-
Purification: Neutralize with
, extract with DCM, and purify via column chromatography ( /MeOH gradient).
Data Summary & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Starting Material | 2,6-Difluoro-4-formylbenzonitrile | Ensure purity >97% by GC; impurities affect |
| Solvent (Step 2) | DMF or DMSO | If reaction is slow at 60°C, increase to 90°C but monitor for bis-substitution. |
| Base (Step 3) | Must be fresh/sublimed. Old alkoxides absorb water, killing the cyclization. | |
| Regioselectivity | Mono-F displacement | If bis-displacement (both Fs replaced) occurs, lower equivalents of amine to 0.95 and lower temp. |
| Aldehyde Recovery | Formyl signal in | If acetal resists hydrolysis, heat with 10% TFA in wet DCM. |
References
-
Synthesis of 4-aminoquinolines via Nitrile-Enolate Cyclization
-
Reactivity of 2,6-Difluoro-4-formylbenzonitrile
-
General Quinoline Synthesis Methodologies
-
Starting Material Properties (PubChem)
- National Library of Medicine. "2,6-Difluoro-4-formylbenzonitrile Compound Summary."
Sources
- 1. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Difluoro-4-formylbenzonitrile
Introduction: 2,6-Difluoro-4-formylbenzonitrile is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties conferred by the electron-withdrawing nitrile and aldehyde groups, and the two fluorine atoms. The purity of this reagent is paramount, as even minor impurities can lead to significant side reactions, lower yields, and complications in downstream applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to ensure the successful purification of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and general purification strategies for 2,6-Difluoro-4-formylbenzonitrile.
Q1: What are the basic physical and chemical properties of 2,6-Difluoro-4-formylbenzonitrile?
Understanding the fundamental properties of the compound is the first step in designing a successful purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₃F₂NO | PubChem[1] |
| Molar Mass | 167.11 g/mol | Nanjing Finechem[2] |
| Appearance | Predicted to be a solid | Nanjing Finechem[2] |
| Solubility in Water | Low | Nanjing Finechem[2] |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | Nanjing Finechem[2] |
| Reactivity | The aldehyde group is susceptible to nucleophilic addition and oxidation, while the nitrile group can be hydrolyzed or reduced. | Nanjing Finechem[2] |
Q2: How should I properly store crude and purified 2,6-Difluoro-4-formylbenzonitrile?
Proper storage is critical to prevent degradation. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid.
-
Actionable Advice: Store the compound in a tightly sealed container to prevent moisture and air exposure.[2] It should be kept in a cool, dry, and well-ventilated area, away from heat sources and strong oxidizing agents.[2] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
Q3: What are the most common impurities I might encounter?
Impurities typically arise from the synthetic route used. While specific impurities depend on the exact precursors and reaction conditions, common classes include:
-
Unreacted Starting Materials: The precursors used in the synthesis.
-
Over- or Under-halogenated Species: Analogs with one or three fluorine atoms, or other halogenated byproducts.[3]
-
Oxidation Product: 3,5-Difluoro-4-cyanobenzoic acid, formed by the oxidation of the aldehyde group.
-
Hydrolysis Product: 2,6-Difluoro-4-formylbenzamide, resulting from the hydrolysis of the nitrile group.[4]
Q4: Which purification technique should I try first?
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
For mostly pure material (>90%) with solid impurities: Recrystallization is an efficient and scalable first choice.
-
For complex mixtures or oily products: Flash column chromatography is the most effective method for separating compounds with different polarities.
A general workflow for selecting a purification method is outlined below.
Caption: General workflow for purification method selection.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the purification process.
Q: My crude product is an oil, but it's supposed to be a solid. What happened?
A: This is a common issue often caused by residual solvent or the presence of impurities that cause melting point depression.
-
Causality: Even small amounts of solvents like DMF, DMSO, or ethyl acetate can prevent your product from solidifying. Similarly, impurities act as a solute, lowering the freezing point of your compound.
-
Troubleshooting Steps:
-
Remove Residual Solvent: Ensure your product is completely dry by placing it under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can help drive off high-boiling solvents, but be cautious as overheating can cause decomposition.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes or diethyl ether). Stir the mixture vigorously with a spatula. The goal is to wash away the impurities that are keeping it oily, allowing your product to crystallize.
-
Purify by Chromatography: If the above steps fail, the impurity load is likely high. The most reliable solution is to purify the oil using flash column chromatography.
-
Q: I performed a recrystallization, but my yield is very low. Where did my product go?
A: Low yield after recrystallization is typically due to using too much solvent, premature crystallization, or loss during filtration.
-
Causality & Prevention:
-
Excess Solvent: The goal is to use the minimum amount of hot solvent to dissolve the solid.[5] Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling. To fix this, you can evaporate some of the solvent and attempt the cooling process again.[5]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product will crystallize on the filter paper along with the insoluble impurities. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete Recovery: Ensure you have allowed sufficient time for crystallization at room temperature and then in an ice bath. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent to remove residual mother liquor without dissolving the product.
-
Q: My ¹H NMR spectrum shows my product is pure, but I still see a small spot on the TLC plate. Why?
A: This discrepancy can occur for several reasons.
-
Causality & Explanation:
-
NMR Detection Limit: The impurity may be present at a concentration below the detection limit of NMR spectroscopy but still visible on TLC.
-
UV Inactive/Active Impurities: Your impurity might be highly UV-active, making it appear as a strong spot on TLC even at low concentrations. Conversely, an impurity without a chromophore might not be visible on a UV-active TLC plate but could be detected by staining.
-
Inorganic Salts: Residual inorganic salts from the workup will not appear on the TLC but might be present in your sample. These are usually visible in the NMR spectrum only if they are soluble in the NMR solvent.
-
Baseline Separation: Your TLC solvent system may not be optimal, showing what appears to be a separate spot when it is actually tailing of the main product spot. Try a more polar or less polar solvent system to confirm.
-
Q: During column chromatography, my product is coming out with an impurity. How can I improve the separation?
A: Co-elution occurs when the polarities of the product and impurity are too similar for the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The goal is to find a solvent system where the Rf values of your product and the impurity are sufficiently different (ΔRf > 0.2). Use TLC to test various solvent systems. Try changing the ratio of your solvents (e.g., from 10% EtOAc/Hexane to 5% or 15%). If that fails, try a different solvent system entirely (e.g., Dichloromethane/Methanol).
-
Use a Slower Gradient: If you are running a gradient elution, make the gradient shallower. A slower increase in polarity gives the compounds more time to interact with the stationary phase, improving separation.
-
Check for Column Overloading: If you load too much material onto the column, the separation bands will broaden and overlap. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: If your compound has poor solubility in the starting mobile phase, it can streak down the column. "Dry loading" the compound by pre-adsorbing it onto a small amount of silica gel before adding it to the column can lead to sharper bands and better separation.[6][7]
-
Section 3: Detailed Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)
This method is ideal for purifying solid 2,6-Difluoro-4-formylbenzonitrile that is already relatively pure (>90%). The principle is to dissolve the compound in a good solvent (ethyl acetate) and then add a poor solvent (hexanes) until the solution becomes cloudy, inducing crystallization upon cooling.
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. Heat the solution gently on a hot plate in a fume hood.
-
Once dissolved, slowly add hexanes dropwise while stirring until the solution remains faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the method of choice for purifying oily products or complex mixtures containing multiple impurities. The principle is to separate compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase.
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles.
-
Prepare the Sample: Dissolve the crude 2,6-Difluoro-4-formylbenzonitrile in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For better results, pre-adsorb the sample onto a small amount of silica gel by mixing and then evaporating the solvent.
-
Load the Column: Carefully add the sample to the top of the silica bed. If using the dry-loading method, carefully add the silica-adsorbed sample to the top. Add a thin layer of sand to protect the surface.
-
Elute the Column: Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes). Use positive pressure (air or nitrogen) to maintain a steady flow rate.
-
Monitor the Separation: Collect fractions and monitor them by TLC to track the elution of your product and any impurities.[7]
-
Increase Polarity (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 10% or 20% ethyl acetate in hexanes) to elute your product. The aldehyde and nitrile groups give the molecule moderate polarity, so it will elute after non-polar impurities but before highly polar ones.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Drying: Place the recovered product under high vacuum to remove any residual solvent.
Suggested Starting Solvent Systems for TLC/Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 10% Ethyl Acetate / Hexanes | Low-Medium | Good starting point for elution. |
| 20% Ethyl Acetate / Hexanes | Medium | For eluting the product if it moves too slowly in 10%. |
| 30% Dichloromethane / Hexanes | Low-Medium | Alternative system if separation is poor in EtOAc/Hexanes. |
Section 4: Purity Assessment
After purification, it is essential to verify the purity of 2,6-Difluoro-4-formylbenzonitrile.
-
Thin-Layer Chromatography (TLC): A quick check to ensure only a single spot is present.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining organic impurities. Purity can often be determined to be >98% by qNMR.[7]
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS): These methods can provide a quantitative assessment of purity, often with higher sensitivity than NMR.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.
Caption: Troubleshooting decision tree for low product yield.
References
- Process for preparation of 2,6-dichlorobenzonitrile.
- Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses Procedure.
- 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655. PubChem.
- Benzonitrile, 2,6-Difluoro-4-Formyl. Nanjing Finechem Holding Co.,Limited.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Troubleshooting: The Workup. University of Rochester Department of Chemistry.
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- 1. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzonitrile, 2,6-Difluoro-4-Formyl- | Properties, Uses, Safety Data, Supplier & Manufacturer Information China [nj-finechem.com]
- 3. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 4. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Fluorinated Aromatic Compounds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these molecules. The introduction of fluorine into an aromatic system dramatically alters its electronic properties, polarity, and intermolecular interactions, often rendering standard purification protocols ineffective. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your desired purity.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of fluorinated aromatic compounds in a practical question-and-answer format.
Question 1: My fluorinated aromatic compound is co-eluting with a non-fluorinated impurity during silica gel chromatography. How can I improve separation?
Answer:
This is a classic problem rooted in the unique electronic nature of the C-F bond. While highly polar, the fluorine atom is also intensely electron-withdrawing. This can reduce the electron density of the aromatic pi-system, diminishing its ability to engage in pi-pi stacking or hydrogen bonding interactions with the silica surface. Consequently, a fluorinated aromatic compound may elute faster (appear less "polar") than its non-fluorinated analog, leading to unexpected co-elution.
Probable Causes & Solutions:
-
Causality: The compound's overall dipole moment and its ability to interact with the stationary phase are not solely dependent on the presence of polar bonds. For fluorinated aromatics, the reduced availability of the pi-electron cloud for interaction with the silanol groups of silica can be a dominant factor.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: If using a standard hexane/ethyl acetate system, switch to a solvent system with different selectivities. Dichloromethane (DCM) or ethers (like MTBE or Diethyl Ether) in combination with hexanes can offer different interactions. Sometimes, adding a small percentage of a more polar solvent like methanol can dramatically alter selectivity.
-
Change the Stationary Phase: Silica gel is not the only option. Consider using:
-
Alumina (basic or neutral): Can be effective if your compound is sensitive to the acidic nature of silica.
-
Reverse-Phase Chromatography (C18): This is often the most effective solution. Separation is based on hydrophobicity. The high lipophilicity of many fluorinated compounds makes them ideal candidates for reverse-phase purification.
-
Fluorinated Stationary Phases: Specialized "fluorous" phases offer unique selectivity for highly fluorinated compounds, leveraging fluorine-fluorine interactions.[1] These can be particularly effective for separating compounds with different degrees of fluorination.[1][2]
-
-
Employ Additives: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (typically 0.1-1%) to the mobile phase can improve peak shape and separation by suppressing ionization.
-
Question 2: I'm having difficulty crystallizing my fluorinated aromatic compound. It either oils out or remains stubbornly soluble.
Answer:
The crystallization behavior of fluorinated aromatics is governed by a complex interplay of dipole-dipole interactions, potential hydrogen bonding, and "fluorous" interactions. These compounds often have lower melting points and different solubility profiles compared to their hydrocarbon counterparts.
Probable Causes & Solutions:
-
Causality: The strong C-F dipole can lead to unusual crystal packing. Furthermore, highly fluorinated compounds may prefer to interact with themselves (fluorous-fluorous interactions) rather than with hydrocarbon solvents, leading to poor solubility or "oiling out" if the solvent is not chosen carefully.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not assume standard solvent systems will work. Screen a wide range of solvents, from non-polar (heptane, toluene) to polar aprotic (DCM, ethyl acetate) and polar protic (isopropanol, ethanol). A mixed-solvent system is often the key.
-
The "Oiling Out" Problem: This happens when the compound's melting point is lower than the boiling point of the solvent, or it becomes supersaturated too quickly.
-
Solution: Use a lower-boiling point solvent for the primary dissolution and a higher-boiling, miscible anti-solvent for inducing crystallization.
-
Solution: Slow down the cooling process. Use a Dewar flask or an insulated container to allow crystals to form gradually.
-
Solution: Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Then, warm slightly until clear and cool slowly.
-
-
Leverage Fluorous Properties: For highly fluorinated compounds, consider using a fluorous solvent in a biphasic system or as a component of the recrystallization mixture.
-
Question 3: My compound appears pure by ¹H NMR, but subsequent analysis shows impurities. What am I missing?
Answer:
Over-reliance on ¹H NMR can be misleading for fluorinated compounds, especially if the impurities are regioisomers, have a different degree of fluorination, or lack protons entirely.
Probable Causes & Solutions:
-
Causality: Fluorinated impurities may have ¹H NMR signals that are either absent or overlap with your product's signals. The strong C-F bond also means that residual fluorinating agents or their byproducts can be very stable and persist through workup and purification.[3]
-
Self-Validating Purity Assessment: A compound is only as pure as the analytical methods used to assess it. A multi-technique approach is required for trustworthiness.
-
¹⁹F NMR Spectroscopy: This is non-negotiable. It is the most sensitive and direct method for identifying and quantifying fluorine-containing impurities. Each unique fluorine environment will give a distinct signal.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides orthogonal separation to column chromatography and gives the molecular weight of the components, helping to identify isomers, starting materials, or byproducts.[4]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for volatile, thermally stable compounds. It provides very high-resolution separation.[5][6]
-
Combustion Analysis: For a final, definitive check of elemental composition.
-
| Technique | Primary Use for Fluorinated Aromatics | Strengths | Limitations |
| ¹⁹F NMR | Identifying and quantifying all fluorine-containing species. | Extremely sensitive; wide chemical shift range provides high resolution. | Requires an NMR spectrometer with a fluorine probe. |
| ¹H NMR | Confirming protonated parts of the structure. | Ubiquitous; provides structural information. | Can be "blind" to non-protonated or fluorinated impurities. |
| LC-MS | Separating and identifying components by polarity and mass. | High sensitivity; applicable to a wide range of compounds. | Co-elution is possible; ionization efficiency can vary. |
| GC-MS | High-resolution separation of volatile compounds. | Excellent separation power; provides mass information. | Compound must be volatile and thermally stable. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying fluorinated aromatics compared to their non-fluorinated analogs? The primary challenges stem from fluorine's unique properties:
-
Extreme Electronegativity: Alters the polarity and reactivity of the aromatic ring, often in non-intuitive ways.[7]
-
High Lipophilicity: The C-F bond can increase a molecule's affinity for non-polar environments, affecting its solubility and chromatographic behavior.
-
Unique Intermolecular Forces: Fluorinated compounds can engage in "fluorous" interactions, which can be exploited but also complicate standard purification methods.
-
Similar Polarity of Byproducts: Side products from fluorination reactions (e.g., regioisomers, over-fluorinated species) often have very similar polarities to the desired product, making separation difficult.[8]
Q2: Are there specialized chromatography phases that are better for these compounds? Yes. While standard silica and C18 are the workhorses, fluorinated stationary phases (e.g., fluorooctyl or perfluorophenyl phases) can provide enhanced selectivity for fluorinated compounds.[1] These phases leverage dipole-dipole and fluorous-fluorous interactions, offering a different separation mechanism that can resolve components that co-elute on traditional phases.[1][2]
Q3: What safety precautions are critical when handling fluorinated compounds and their purification solvents? Safety must be the top priority.
-
Handling Compounds: Assume all novel fluorinated compounds are toxic until proven otherwise. Always handle in a certified chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile may not be sufficient for all solvents; check compatibility charts).[11]
-
Fluorinating Reagents: Many fluorination reagents and byproducts (like HF) are extremely corrosive and toxic.[12] Skin contact with HF requires immediate and specific medical treatment, including the application of 2.5% calcium gluconate gel.[9][13]
-
Solvent Safety: Handle all organic solvents in a well-ventilated fume hood. Be aware of the risks of fire and explosion.
Section 3: Key Experimental Protocols
Protocol 1: Flash Column Chromatography for Fluorinated Aromatics
This protocol provides a generalized workflow. The specific solvent system must be optimized via Thin Layer Chromatography (TLC) first.
-
TLC Optimization: Screen various solvent systems (e.g., Hexane/EtOAc, Hexane/DCM, Toluene/EtOAc). Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica to crude material).
-
Prepare a slurry of silica gel in your initial, least polar mobile phase solvent (e.g., 100% Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (2-3x the mass of your crude material). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully pipette it onto the column bed.
-
-
Elution:
-
Begin elution with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.
-
Collect fractions and monitor them by TLC.
-
-
Analysis:
-
Combine the pure fractions.
-
Use ¹⁹F NMR to quickly screen fractions for your product before combining. This can save significant time and prevent the contamination of pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Workflow for Troubleshooting Chromatography
Caption: A decision-making workflow for troubleshooting poor separation during flash chromatography.
Section 4: Purity Assessment Decision Tree
Choosing the right analytical method is crucial for validating your purification protocol.
Caption: A logical flow for selecting the appropriate analytical techniques to assess purity.
References
-
EWG. (2018). Removing Toxic Fluorinated Chemicals From Your Home's Tap Water. Environmental Working Group. [Link]
-
Quality Water Treatment. (2026). Fluoride Filter Troubleshooting Tips. Quality Water Treatment. [Link]
-
ATSDR. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Tarpo, J. Jr., & Tarpo, M. Fluorine Safety. Purdue University Department of Chemistry. [Link]
-
Mae, M., & Amii, H. (2013). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry. [Link]
-
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. [Link]
-
Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
esona. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Chemistry Stack Exchange. [Link]
-
Sondej, S. C. (2003). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link]
-
New Jersey Department of Health. Hazard Summary: Fluorine. NJ.gov. [Link]
-
MDPI. (2024). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. [Link]
-
Wall, L.A., et al. (1962). Fluorination of Haloaromatic Compounds. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]
-
Airgas. (2022). Safety Data Sheet: Fluorine. Airgas. [Link]
-
ResearchGate. (2008). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. [Link]
-
Mossine, A. V., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research. [Link]
- Google Patents.
-
Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography (CIC). [Link]
-
Jiménez-Halla, J. O. C., et al. (2014). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. PMC. [Link]
-
Mossine, A. V., et al. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PMC - NIH. [Link]
-
Britton, J., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
MDPI. (2024). Assessment of Per- and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs) in Surface Waters Used for Urban Water Supply in Brazil. [Link]
-
DTIC. Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
Jinno, K., & Hoshino, T. (1983). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. PubMed. [Link]
-
Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]
-
Organic Chemistry Portal. Fluoroarene synthesis by fluorination or substitution. [Link]
-
ResearchGate. (2021). Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. [Link]
-
Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Nishizaka, T., et al. (2020). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry. [Link]
-
Exponent. (2024). PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. [Link]
-
ResearchGate. (2022). Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods. [Link]
Sources
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- 3. Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics | MDPI [mdpi.com]
- 4. Assessment of Per- and Poly-Fluoroalkyl Substances (PFAS) and Polybrominated Diphenyl Ethers (PBDEs) in Surface Waters Used for Urban Water Supply in Brazil [mdpi.com]
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- 6. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Handling and safety precautions for 2,6-Difluoro-4-formylbenzonitrile
Welcome to the technical support guide for 2,6-Difluoro-4-formylbenzonitrile. This document is intended for researchers, scientists, and drug development professionals. It provides in-depth guidance on safe handling, experimental best practices, and troubleshooting for common issues encountered when working with this versatile reagent. The information herein is synthesized from authoritative safety data and established chemical principles to ensure both scientific integrity and practical utility.
Section 1: Critical Safety & Handling (FAQs)
This section addresses the most frequently asked questions regarding the safe handling and storage of 2,6-Difluoro-4-formylbenzonitrile. The primary hazards stem from its nature as an aromatic nitrile, which can be metabolized to cyanide, and as a reactive aldehyde.[1]
Q1: What are the primary hazards of 2,6-Difluoro-4-formylbenzonitrile?
A1: The primary hazards are:
-
Acute Toxicity: The compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Like other aromatic nitriles, it may be metabolized to cyanide, which can impair cellular respiration and be rapidly fatal.[1][4]
-
Irritation: It is expected to cause skin and serious eye irritation.[2][3] Inhalation may also lead to respiratory tract irritation.
-
Reactivity with Acids: Contact with strong acids can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5][6] This is a critical incompatibility to be aware of during experimentation and quenching procedures.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is essential. The following should be considered the minimum requirement:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash or explosion risk.
-
Hand Protection: Nitrile gloves are recommended for their chemical resistance.[7][8][9][10] Double-gloving is a best practice, especially for extended handling.[4][11] Gloves must be inspected before use and disposed of immediately after contamination.
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
Footwear: Fully enclosed shoes made of a non-porous material.
Q3: How should 2,6-Difluoro-4-formylbenzonitrile be stored?
A3: Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][12]
-
Keep away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[2][3][13]
-
The storage area should be clearly marked with the appropriate hazard warnings and access restricted to authorized personnel.
Q4: What is the correct procedure for disposing of this chemical and its waste?
A4: All waste containing 2,6-Difluoro-4-formylbenzonitrile must be treated as hazardous.
-
Collect all waste, including contaminated consumables (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The waste container should be labeled as "Cyanide Containing Waste" and "No Acids".[11]
-
Never mix cyanide-containing waste with acidic waste streams due to the risk of HCN gas evolution.
-
Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13]
Section 2: Experimental Protocols & Workflows
Protocol 1: General Weighing and Dispensing Procedure
This protocol outlines the steps for safely weighing and preparing a solution of 2,6-Difluoro-4-formylbenzonitrile. The primary goals are to prevent exposure and avoid contamination of the laboratory environment.
Methodology:
-
Preparation: Don all required PPE. Ensure a certified chemical fume hood is operational.[4][11] Place all necessary equipment (spatula, weighing paper, secondary container, solvent, etc.) inside the fume hood. An eyewash station and safety shower must be readily accessible.
-
Inert Atmosphere (If Required): For reactions sensitive to air or moisture, perform weighing inside a glovebox or use Schlenk line techniques.
-
Dispensing: Carefully dispense the solid from its primary container onto weighing paper or directly into a tared flask. Minimize the creation of dust.[1]
-
Container Sealing: Promptly and securely seal the primary container.
-
Dissolution: If preparing a solution, add the solvent to the flask containing the compound inside the fume hood.
-
Cleanup: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated. Dispose of all contaminated materials (weighing paper, gloves) in the designated hazardous waste container.
-
Final Steps: Wash hands thoroughly with soap and water after removing gloves.
Visualization: Standard Handling Workflow
The following diagram illustrates the critical decision points and safety measures for handling 2,6-Difluoro-4-formylbenzonitrile.
Caption: Standard workflow for handling 2,6-Difluoro-4-formylbenzonitrile.
Section 3: Troubleshooting Guide
This section provides solutions to common problems that may arise during reactions involving 2,6-Difluoro-4-formylbenzonitrile.
Scenario 1: Incomplete or Slow Reaction
Issue: A reaction, such as a Wittig-type olefination on the aldehyde or hydrolysis of the nitrile, is proceeding slower than expected or fails to reach completion.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Insufficient Reagent Activity | Reagents (e.g., organometallics, phosphonium ylides) may have degraded due to improper storage or handling. | Verify the activity of other reagents through a control reaction with a known substrate. Use freshly opened or purified reagents. |
| Presence of Water/Oxygen | Many reactions involving aldehydes and nitriles, especially those using organometallic reagents, are sensitive to atmospheric moisture and oxygen. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[3] |
| Sub-optimal Temperature | The reaction may require higher thermal energy to overcome the activation barrier. The hydrolysis of the related 2,6-difluorobenzonitrile, for example, is often performed at elevated temperatures.[2] | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions (e.g., decomposition). Consult literature for analogous reactions to determine an appropriate temperature range. |
| Steric Hindrance | The fluorine atoms ortho to the nitrile group can sterically hinder the approach of nucleophiles to the nitrile carbon. | For nitrile reactions, consider using smaller, more reactive nucleophiles if possible, or increase the reaction time and/or temperature. |
Scenario 2: Unexpected Side Products
Issue: TLC or NMR analysis shows the formation of one or more unexpected compounds in significant quantities.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Reaction at Both Functional Groups | The chosen reagents may not be selective for one functional group (aldehyde vs. nitrile). For example, a strong reducing agent like LiAlH₄ will reduce both the aldehyde and the nitrile. | Use a chemoselective reagent. For instance, to reduce the aldehyde without affecting the nitrile, a milder reducing agent like sodium borohydride (NaBH₄) would be a more appropriate choice. |
| Hydrolysis of Nitrile | If the reaction is run in the presence of acid or base and trace water, the nitrile group can hydrolyze to a primary amide or a carboxylic acid. | Ensure anhydrous conditions if hydrolysis is not the desired reaction. If an acidic or basic reagent is used, consider its compatibility with the nitrile group under the reaction conditions. |
| Nucleophilic Aromatic Substitution (SNAr) | The benzene ring is activated towards nucleophilic attack by the two fluorine atoms and the electron-withdrawing formyl and cyano groups. A strong nucleophile could potentially displace one of the fluorine atoms. | Avoid using excessively strong, unhindered nucleophiles if SNAr is not the intended pathway. Keep reaction temperatures as low as feasible to minimize this side reaction. |
| Benzyne Formation | Under very strong basic conditions (e.g., NaNH₂), elimination of HF could potentially lead to a highly reactive benzyne intermediate, resulting in a mixture of products.[5] | Avoid extremely strong bases unless benzyne formation is the desired outcome. Use non-nucleophilic bases if only deprotonation is required. |
Visualization: Troubleshooting Logic for a Stalled Reaction
Caption: Decision tree for troubleshooting an incomplete reaction.
Section 4: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
In Case of Personal Exposure:
-
General Principle: Do not wait for symptoms to develop.[4] Treat any suspected exposure as a real exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][12]
-
Inhalation: Move the affected person to fresh air immediately.[3][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.
-
Seek Immediate Medical Attention: In all cases of exposure, call emergency services (e.g., 911) immediately and inform them that a cyanide compound exposure is suspected.[4][5] Provide the Safety Data Sheet (SDS) to the emergency responders.
In Case of a Spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: Prevent the spill from entering drains or waterways.[2]
-
Cleanup (for minor spills): If you are trained and have the appropriate PPE, carefully sweep up the solid material, minimizing dust generation.[3] Place the material into a sealed, labeled container for hazardous waste disposal.
-
Cleanup (for major spills): If the spill is large or you are not equipped to handle it, evacuate the area, close the doors, and call your institution's emergency response team.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Retrieved February 7, 2026, from [Link]
-
KSCL (KRISHNA). (n.d.). MATERIAL SAFETY DATA SHEET (MSDS): Benzonitrile, 2,6-difluoro-. Retrieved February 7, 2026, from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved February 7, 2026, from [Link]
-
PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved February 7, 2026, from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved February 7, 2026, from [Link]
-
Monash University. (2022). First aid for cyanide exposure. Retrieved February 7, 2026, from [Link]
-
Methylamine Supplier. (n.d.). Benzonitrile, 2,6-Difluoro-4-Formyl. Retrieved February 7, 2026, from [Link]
-
Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]
-
Li, X., et al. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Journal of Chemical Engineering of Chinese Universities. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved February 7, 2026, from [Link]
-
Pearson. (n.d.). Benzyne Practice Problems. Retrieved February 7, 2026, from [Link]
-
University of Illinois Division of Research Safety. (2014). Cyanides. Retrieved February 7, 2026, from [Link]
-
S&S Glove. (n.d.). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Retrieved February 7, 2026, from [Link]
-
Unchained. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved February 7, 2026, from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved February 7, 2026, from [Link]
-
SHEQMATE Safety Consultants. (n.d.). Hazards associated with the handling of liquid cyanide. Retrieved February 7, 2026, from [Link]
-
The Science Behind Benzonitrile. (2026). Chemical Properties and Reactivity Explained. Retrieved February 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Benzyne Practice Problems | Test Your Skills with Real Questions [pearson.com]
Technical Support Center: Scaling Up 2,6-Difluoro-4-formylbenzonitrile
Senior Application Scientist: Dr. A. Vance Subject: Technical Guide for Process Development & Scale-Up Molecule: 2,6-Difluoro-4-formylbenzonitrile (CAS: 123841-23-4)[1]
Introduction
Welcome to the technical support hub for 2,6-Difluoro-4-formylbenzonitrile . This molecule is a bifunctional "linchpin" scaffold often used in the synthesis of PROTACs, kinase inhibitors, and liquid crystals. Its utility stems from its two distinct reactive centers:
-
The Electrophilic Core (
): The 2,6-difluoro-benzonitrile motif is highly activated for Nucleophilic Aromatic Substitution.[1] -
The Synthetic Handle (Aldehyde): The 4-formyl group allows for linker attachment via reductive amination, Wittig olefination, or oxidation.[1]
The Scale-Up Trap: The very features that make this molecule useful—its high reactivity—make it prone to thermal runaways and byproduct formation (bis-substitution) during scale-up.[1] This guide addresses these specific challenges.
Module 1: Stability & Handling (The Aldehyde Factor)
Q: My starting material has turned from a white solid to a yellow gum. Is it usable?
Diagnosis: Likely autoxidation.[1] Technical Insight: Electron-deficient benzaldehydes are prone to radical autoxidation, converting the formyl group (-CHO) into a carboxylic acid (-COOH).[1] The yellow color often indicates the formation of trace impurities or oligomers initiated by this acid.[1]
Troubleshooting Protocol:
-
Immediate Check: Run a
H NMR. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a broad acid peak (~11-13 ppm).[1] -
Purification (The "Bisulfite Rescue"): If the acid content is <10%, you can purify without chromatography using a bisulfite adduct.[1] This is far superior to silica gel for scale-up.[1]
Protocol: Bisulfite Purification of 2,6-Difluoro-4-formylbenzonitrile
-
Step 1: Dissolve crude material in EtOAc (5 vol).
-
Step 2: Add saturated aqueous Sodium Bisulfite (
, 1.5 equiv).[1] -
Step 3: Vigorously stir for 2-4 hours. The aldehyde forms a water-soluble bisulfite adduct.[1]
-
Step 4: Separate layers. Keep the Aqueous Layer (contains product). Discard organic layer (contains impurities).[1]
-
Step 5: Basify the aqueous layer carefully with Sodium Carbonate (
) to pH 9-10.[1] Note: Do not use strong caustic (NaOH) to avoid nitrile hydrolysis. -
Step 6: Extract the regenerated aldehyde back into EtOAc, dry, and concentrate.
Module 2: Reaction Control (The Fluorine Core)
Q: I am seeing significant bis-substitution during nucleophilic attack. How do I stop at mono-substitution?
Diagnosis: Reaction rate vs. Mixing issue. Technical Insight: The nitrile group at position 1 and the fluorine at position 6 activate the fluorine at position 2.[1] Once the first nucleophile adds (Mono-sub), the ring is slightly deactivated but still reactive enough to accept a second nucleophile (Bis-sub) if local concentrations are high or temperature is uncontrolled.[1]
The Golden Rule of
Visualizing the Control Strategy
Figure 1: Decision tree for controlling regioselectivity and safety during nucleophilic aromatic substitution.
Recommended Protocol for Mono-Substitution
-
Solvent: Use THF or 2-MeTHF (Green alternative).[1] Avoid DMF/DMSO on scale if possible to simplify workup, unless solubility is critical.[1]
-
Base: Use a non-nucleophilic base (DIPEA or
) if the nucleophile is an amine.[1] -
Temperature: Cool to -10°C to 0°C.
-
Addition Mode: Dissolve the nucleophile in solvent and add it dropwise (or via dosing pump) to the solution of the benzonitrile.[1] Do not add the benzonitrile to the nucleophile.
-
Stoichiometry: Limit nucleophile to 0.95 - 1.05 equivalents.
Module 3: Functional Group Interconversions
Q: Can I do a Wittig reaction without protecting the aldehyde?
Answer: Yes, but temperature control is critical.[1] Technical Insight: The aldehyde is highly reactive.[1] As detailed in Organic Syntheses (2024), Wittig-type olefinations (e.g., using potassium 2-bromo-2,2-difluoroacetate) are effective but highly exothermic.[1]
Key Data Points for Scale-Up:
| Parameter | Recommendation | Reason |
|---|---|---|
| Reagent Drying | Dry PPh3 under vacuum | Water kills the ylide and hydrolyzes the nitrile (slowly).[1] |
| Solvent | DMF (Dry) | High solubility required for polar intermediates.[1] |
| Exotherm | Expect
Q: Reductive Amination reduced my nitrile! What happened?
Diagnosis: Over-reduction.[1] Solution: Change your reducing agent.[1]
-
Avoid: Lithium Aluminum Hydride (LAH) or Borane (
).[1] These will reduce the nitrile to a primary amine.[1] -
Use: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (
) in mild acid (Acetic acid).[1] These are chemoselective for the aldehyde in the presence of a nitrile.[1]
Module 4: Safety & Waste Management
Q: What are the hidden hazards of this molecule?
While the molecule itself is a standard toxic organic, the reaction byproducts are the concern.
-
Hydrofluoric Acid (HF) Generation:
-
Context: In
reactions, the leaving group is Fluoride ( ).[1][2] -
Risk: If the reaction mixture is acidified during workup (e.g., HCl wash), you generate HF in situ.
-
Mitigation: Quench basic reaction mixtures with saturated Ammonium Chloride (
) or Sodium Bicarbonate ( ) before any strong acid is introduced.[1] Ensure the aqueous layer remains pH > 5.[1]
-
-
Cyanide Potential:
-
Context: The nitrile group is robust, but under high temperatures (>200°C) or strong hydrolysis conditions, it can release cyanide/ammonia.
-
Mitigation: Keep reaction temperatures <150°C. Treat waste streams as potentially cyanide-contaminated if harsh conditions were used.[1]
-
Waste Stream Classification
-
Organic Waste: Halogenated (due to Fluorine content).[1]
-
Aqueous Waste: Fluoride-bearing (requires calcium treatment to precipitate
in large scale plants).[1]
References
-
Wittig Olefination Protocol: Intelli, A. J., et al. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile."[1][3] Organic Syntheses, vol. 101, 2024, pp. 542–563.[1][4] [1]
-
Aldehyde Oxidation: "Facile Oxidation of Aldehydes to Acids and Esters with Oxone."[1] ResearchGate.[1][5]
-
S_NAr Mechanism & Selectivity: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
-
Molecule Data: "2,6-Difluoro-4-formylbenzonitrile."[1] PubChem, National Library of Medicine.[1]
Sources
Technical Support Center: Synthesis of Fluorinated Compounds
Welcome to the technical support center for fluorinated compound synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into organic molecules. The unique properties that fluorine imparts on a molecule—such as altered lipophilicity, metabolic stability, and binding affinity—make fluorinated compounds highly valuable, yet their synthesis can present significant challenges.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure you can overcome synthetic hurdles and achieve your target molecules efficiently and safely.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during fluorination reactions in a question-and-answer format. Each entry details the issue, probable causes, and actionable solutions.
Issue 1: Low or No Yield of the Desired Fluorinated Product in Deoxyfluorination Reactions
Question: I am attempting to replace a hydroxyl group with fluorine using a deoxyfluorinating agent like DAST or Deoxo-Fluor, but I am observing very low conversion to the desired product. What could be the issue?
Probable Causes & Solutions:
-
Moisture Contamination: Deoxyfluorinating reagents such as DAST (Diethylaminosulfur trifluoride) are highly sensitive to moisture.[1] Water will rapidly decompose the reagent, releasing hazardous hydrogen fluoride (HF) and rendering it inactive for the desired transformation.[1]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. For particularly sensitive reactions, consider using a glovebox.
-
-
Sub-optimal Reaction Temperature: The reactivity of deoxyfluorinating agents is highly temperature-dependent. Many reactions with DAST are exothermic and can proceed too quickly if the temperature is not controlled, leading to side reactions.[2]
-
Solution: Initiate the reaction at a low temperature, typically -78 °C (a dry ice/acetone bath), and allow it to slowly warm to room temperature.[2][3] This controlled warming helps to minimize the formation of undesired byproducts.[1][2] For less reactive substrates, gentle heating might be necessary, but this should be approached with caution as reagents like DAST can be thermally unstable.[4][5]
-
-
Incorrect Stoichiometry: Using an insufficient amount of the fluorinating agent will naturally lead to incomplete conversion.
-
Solution: A slight excess of the fluorinating agent (e.g., 1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.[3] However, a large excess should be avoided as it can complicate purification and lead to side reactions.
-
-
Solvent Choice: The choice of solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.[1][2]
-
Solution: Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and are often a good starting point.[2] If you are experiencing issues, screening other anhydrous, non-protic solvents may be beneficial.
-
-
Substrate Reactivity: The structure of your starting material can significantly impact the ease of deoxyfluorination. Sterically hindered alcohols or those prone to elimination may require more tailored conditions.
Issue 2: Formation of Elimination Byproducts (Alkenes) during Deoxyfluorination
Question: My deoxyfluorination reaction is producing a significant amount of the corresponding alkene instead of the desired alkyl fluoride. How can I suppress this side reaction?
Probable Causes & Solutions:
-
Reaction Mechanism: Deoxyfluorination of alcohols can proceed through an SN2 or SN1-like mechanism. For secondary and tertiary alcohols, carbocationic intermediates can readily undergo elimination. DAST, in some cases, can promote cationic rearrangements and eliminations.[9]
-
Solution:
-
Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can favor substitution over elimination.[1]
-
Choice of Reagent: Some fluorinating agents are less prone to causing elimination. Deoxo-Fluor is known to be more thermally stable and can sometimes give cleaner reactions than DAST.[5] Newer generation reagents like PyFluor have been developed to be highly selective for fluorination over elimination.[8]
-
Solvent Effects: The solvent can influence the stability of any potential carbocationic intermediates. Less polar solvents may disfavor elimination pathways.
-
-
Issue 3: Poor Regioselectivity or Over-fluorination in Electrophilic Fluorination
Question: I am using an electrophilic fluorinating agent like Selectfluor to fluorinate an electron-rich aromatic compound, but I'm getting a mixture of ortho/para isomers and some dearomatized byproducts. What can I do to improve selectivity?
Probable Causes & Solutions:
-
Inherent Reactivity of the Substrate: Electron-rich aromatic compounds are highly activated, which can lead to low regioselectivity and over-reaction.[10] Phenols are particularly problematic and can lead to dearomatization.[10]
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use 1.0 to 1.1 equivalents for monofluorination.[6]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or NMR spectroscopy, and quench the reaction as soon as the starting material is consumed.[6]
-
Less Reactive Fluorinating Agent: If using a highly reactive agent, consider switching to a milder one. While Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are common choices, their reactivity differs.[6][11]
-
Catalysis: For certain substrates, transition metal catalysis (e.g., with palladium) can improve regioselectivity in electrophilic fluorination of arylboronic acid derivatives.[12]
-
-
-
Formation of Difluorinated Byproducts: The monofluorinated product can sometimes be more reactive than the starting material, leading to a second fluorination.[6]
-
Solution: In addition to careful stoichiometry and reaction monitoring, consider adding the fluorinating agent slowly to the reaction mixture to maintain a low concentration of it at any given time.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with fluorinating agents?
A1: Safety is paramount when handling fluorinating agents.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[3]
-
Ventilation: Conduct all reactions in a well-ventilated fume hood.[3]
-
Reagent-Specific Hazards:
-
DAST and Deoxo-Fluor: These are moisture-sensitive and can release corrosive and toxic HF gas upon decomposition.[1][3] They are also thermally unstable; DAST, in particular, can detonate if heated above 90 °C.[5]
-
Electrophilic Fluorinating Agents (e.g., Selectfluor, NFSI): These are strong oxidizing agents and should not be mixed with combustible materials.[3] While generally crystalline solids and easier to handle than gaseous reagents, they are still irritants.[3]
-
Fluorine Gas (F₂): This is extremely reactive, toxic, and corrosive.[4][11] Its use requires specialized equipment and expertise, often employing continuous flow technology to manage the risks.[13][14]
-
-
Quenching: Be prepared to safely quench any excess fluorinating agent at the end of the reaction. This is often done by slowly adding a nucleophile like methanol or water to the cooled reaction mixture.
Q2: How do I choose between a nucleophilic and an electrophilic fluorinating agent?
A2: The choice depends on the substrate and the desired transformation.
-
Nucleophilic Fluorination: This involves a fluoride ion (F⁻) source displacing a leaving group. It is typically used for:
-
Converting alcohols to alkyl fluorides (deoxyfluorination) using reagents like DAST, Deoxo-Fluor, or PyFluor.
-
SNAr reactions on activated aryl halides.
-
Displacement of leaving groups like tosylates or mesylates. The challenge with nucleophilic fluoride sources is that the fluoride anion can be strongly basic in the absence of hydrogen bond donors, leading to side reactions.[7]
-
-
Electrophilic Fluorination: This involves an "F⁺" source reacting with a nucleophilic carbon center.[10] It is the method of choice for:
-
Fluorination of electron-rich aromatic and heteroaromatic compounds.
-
Fluorination of enolates, enol ethers, or silyl enol ethers to produce α-fluorocarbonyl compounds.[10] Common reagents include Selectfluor and NFSI, which are more stable and user-friendly than earlier "first-generation" reagents like F₂ gas.[15]
-
Q3: My fluorinated product is difficult to purify. What are some common strategies?
A3: Purification of fluorinated compounds can be challenging due to their unique properties.
-
Volatility: Many simple fluorinated molecules are highly volatile, which can lead to loss of product during solvent removal under reduced pressure. Use low temperatures for rotary evaporation and consider techniques like distillation for purification.
-
Polarity: The introduction of fluorine can significantly alter the polarity of a molecule, sometimes making it similar to that of the starting material or byproducts. This can make chromatographic separation difficult. Experiment with different solvent systems for column chromatography, and consider using reverse-phase chromatography if standard silica gel is ineffective.
-
Byproduct Removal:
-
HF: If HF is generated, it can be quenched with a mild base during workup (e.g., saturated sodium bicarbonate solution). Be aware that HF is corrosive to glass.[4]
-
Reagent Byproducts: The byproducts of reagents like DAST and Selectfluor are often water-soluble and can be removed with an aqueous workup.
-
-
Crystallization: If your product is a solid, crystallization can be an effective purification technique.[16]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Deoxyfluorination of a Primary Alcohol using DAST
Materials:
-
Primary alcohol (1.0 mmol)
-
Diethylaminosulfur trifluoride (DAST) (1.1 mmol, 1.1 eq)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Dry round-bottom flask with a magnetic stirrer
-
Dropping funnel or syringe
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Dry ice/acetone bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 mmol) and anhydrous DCM (5 mL).[3]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[3]
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution via a syringe or dropping funnel.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Decision Workflow for Troubleshooting Low Yield in Fluorination
Caption: Troubleshooting flowchart for low-yield fluorination reactions.
Quantitative Data Summary
Table 1: Common Fluorinating Agents and Their Typical Reaction Conditions
| Reagent Name | Type | Common Substrates | Typical Solvent(s) | Typical Temperature Range | Key Considerations |
| DAST | Nucleophilic | Alcohols, Aldehydes, Ketones | DCM, THF | -78 °C to RT | Moisture sensitive, thermally unstable.[1][4] |
| Deoxo-Fluor™ | Nucleophilic | Alcohols, Aldehydes, Ketones | DCM, THF | -78 °C to RT | More thermally stable than DAST.[3][5] |
| PyFluor | Nucleophilic | Alcohols | MeCN, Dioxane | RT to 80 °C | High selectivity for fluorination over elimination.[7][8] |
| Selectfluor® | Electrophilic | Aromatics, Enolates, Enol ethers | MeCN, Nitromethane | RT to Reflux | Oxidizing agent, stable solid.[3][17] |
| NFSI | Electrophilic | Aromatics, Enolates | DCM, THF, MeCN | -78 °C to RT | Often more reactive than Selectfluor.[6] |
References
- The Crucial Role of DAST in Modern Organofluorine Chemistry. (2026-01-26). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to the Safety and Handling of Modern Fluorin
- Common Troubleshooting Tips. (2023-08-29). Chemistry LibreTexts.
- Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Electrophilic fluorin
- Thermodynamics and Kinetics Research of the Fluorination Process of the Concentr
- Optimizing reaction conditions for electrophilic fluorination using 2-(Trifluoroacetyl)cyclopentanone. Benchchem.
- Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. (2023-04-25). The Doyle Group - UCLA.
- Optimizing DAST Reactions: Strategies for Effective Fluorination. (2026-01-23). NINGBO INNO PHARMCHEM CO.,LTD.
- Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
- Strategies Towards Challenging Fluorination Reactions.
- Nitromethane-the secret of electrophilic fluorination reagent activation. (2020-11-20). Chinese Chemical Society.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Overcoming Challenges in Fluorine-Based Chemistry. (2013-10-02). Pharmaceutical Technology.
- Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.
- Help on tricky electrophilic fluorination. (2025-02-23). r/Chempros - Reddit.
- Need tips for developing my deoxyfluorination reaction. (2025-11-21). r/Chempros - Reddit.
- The Global Challenge of Fluoride Contamination: A Comprehensive Review of Removal Processes and Implications for Human Health and Ecosystems. (2024-12-17). MDPI.
- Selectfluor. Wikipedia.
- Renewable Reagent for Nucleophilic Fluorination. (2022-04-19). The Journal of Organic Chemistry.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). ACS Chemical Health & Safety.
- Effect of water on the fluorination of a primary alkyl bromide with KF...
- Alcohol to Fluoride - Common Conditions.
- Diethylaminosulfur Trifluoride (DAST). SciSpace.
- Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. (2025-08-07).
- Fluorin
- Recent progress on fluorination in aqueous media. Green Chemistry (RSC Publishing).
- Boron compounds offer new method for improving existing drugs. (2026-02-03). University of Gothenburg.
- Role of Selectfluor® in the reported fluorination reaction.
- Diethylaminosulfur trifluoride. Wikipedia.
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv.
- Examples of safe and selective fluorination agents. (A) Nucleophilic...
- Insertion of Difluorocarbene into Nickel Complexes to Access Chloro(Bromo, iodo)Difluoromethylarenes. (2026-01-31).
- DAST. Enamine.
- What happens when fluorine reacts with w
- Fluorine. University of California, Santa Barbara.
- Fluoride Chemistry - Explanation of Hydrolysis Reaction. H2O for Life.
- A new method to recycle fluoride from long-lived PFAS chemicals. (2025-03-26). ScienceDaily.
- Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or C
- Fluorine + Water ... Products of Reaction are HF and O2 or O3. (2020-08-31). YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorination - Wordpress [reagents.acsgcipr.org]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. DAST - Enamine [enamine.net]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. researchgate.net [researchgate.net]
- 17. Selectfluor - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative study of fluorinated benzonitrile derivatives in synthesis
Comparative Guide: Fluorinated Benzonitrile Derivatives in Synthesis
Executive Summary
Fluorinated benzonitriles represent a "privileged scaffold" in medicinal chemistry, combining the metabolic stability and lipophilicity of the C-F bond with the versatile reactivity of the cyano group. This guide objectively compares the performance of 2-fluorobenzonitrile (2-FBN) , 4-fluorobenzonitrile (4-FBN) , and pentafluorobenzonitrile (PFBN) .[1]
The core distinction lies in their Nucleophilic Aromatic Substitution (
Part 1: Comparative Reactivity Profile ( )
The presence of fluorine (highly electronegative) and a nitrile group (strong electron-withdrawing group, EWG) activates the benzene ring toward nucleophilic attack.[1] The position of the fluorine relative to the nitrile dictates the reaction kinetics and the stability of the Meisenheimer Complex intermediate.[3]
Kinetic & Regioselectivity Data
| Derivative | Rel. | Regioselectivity | Primary Electronic Driver |
| 2-Fluorobenzonitrile | 1.5 | High (C-2 only) | Inductive (-I): The ortho-nitrile stabilizes the negative charge on the transition state C-1/C-2 bond more effectively than para. |
| 4-Fluorobenzonitrile | 1.0 (Baseline) | High (C-4 only) | Resonance (-M): The para-nitrile accepts electron density via resonance, stabilizing the intermediate.[2] |
| 3-Fluorobenzonitrile | < 0.01 | N/A | Deactivated: Meta positioning prevents resonance stabilization of the negative charge at the site of attack. |
| Pentafluorobenzonitrile | > 1000 | Low (C-4 > C-2) | Additive Activation: C-4 is favored (~90%) due to minimal steric hindrance compared to C-2, but mixtures occur.[2] |
*Note: Rates are approximate relative values for reaction with secondary amines in DMSO at 25°C.
The "Ortho-Effect" Anomaly
Contradictory to steric intuition, 2-FBN is often faster than 4-FBN .[2]
-
Causality: The inductive effect of the cyano group operates through the
-framework and decays with distance. At the ortho position, this -I stabilization of the rate-determining transition state outweighs the steric penalty of the adjacent nitrile group, provided the nucleophile is not excessively bulky.
Visualizing the Reactivity Pathways
Figure 1: Decision tree for substrate selection based on kinetic and regiochemical requirements.[1]
Part 2: Real-World Application (Case Study)
Synthesis of Letrozole: The Benchmark
The synthesis of Letrozole (an aromatase inhibitor for breast cancer treatment) is the definitive industrial example of utilizing 4-fluorobenzonitrile in a convergent synthesis.
-
The Challenge: Creating a sterically congested bis-benzyl nitrile bond.[1][2]
-
The Solution: 4-FBN acts as the electrophile.[1][2] The high electronegativity of fluorine is critical here; a chloro-analog would react too slowly or require harsh conditions that degrade the triazole moiety.
-
Mechanism: The carbanion generated from 4-[(1,2,4-triazolyl)methyl]benzonitrile attacks the C-4 position of 4-FBN. The reaction is exclusively para-selective, avoiding isomeric impurities.[1]
Part 3: Experimental Protocols
Protocol A: Coupling (Letrozole Type)
Validates the reactivity of 4-FBN with carbon nucleophiles.
Reagents:
-
4-Fluorobenzonitrile (1.0 equiv)[2]
-
4-[(1,2,4-Triazolyl)methyl]benzonitrile (1.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Methodology:
-
Carbanion Formation: In a flame-dried flask under
, dissolve 4-[(1,2,4-triazolyl)methyl]benzonitrile in DMF. Cool to -10°C.[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Base Addition: Add KOtBu portion-wise over 30 mins. The solution will turn dark red/brown, indicating carbanion formation.[1] Critical: Temperature must remain < 0°C to prevent self-condensation.[2]
-
Electrophile Addition: Add a solution of 4-fluorobenzonitrile in DMF dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 2 hours.
-
Quench: Pour mixture into ice-water acidified with acetic acid (pH 6).
-
Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over
. -
Purification: Recrystallize from 95% Ethanol.
Self-Validation:
-
Success Indicator: Disappearance of the 4-FBN peak in HPLC/TLC.
-
Failure Mode: If the reaction turns black and tarry, the temperature during base addition was too high.[1]
Protocol B: Nitrile-to-Tetrazole Transformation
Demonstrates the "Sharpless Method" using Zinc catalysis, applicable to all fluorobenzonitriles.
Reagents:
-
Sodium Azide (
) (1.1 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Zinc Bromide (
) (1.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: Water/Isopropanol (2:1)[1]
Methodology:
-
Setup: Mix nitrile,
, and in the solvent system in a pressure tube. -
Heating: Heat to reflux (approx. 85°C) for 12–24 hours. Note: Zinc acts as a Lewis acid to activate the nitrile, allowing the azide to attack via a [3+2] cycloaddition.
-
Workup: Cool to RT. Add 3N HCl (vigorous stirring) to break the zinc-tetrazole complex and protonate the tetrazole.[1]
-
Extraction: The product often precipitates or can be extracted into Ethyl Acetate.[1]
Part 4: Synthetic Workflow Visualization
Figure 2: Convergent synthesis of Letrozole leveraging the specific reactivity of 4-fluorobenzonitrile.
References
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions. Frontiers in Chemistry. Available at: [Link]
- Process for the preparation of letrozole.Google Patents (US7705159B2).
-
Synthesis of 5-Substituted 1H-Tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI - Molecules. Available at: [Link][1]
Sources
A Comparative Analysis of the Reactivity of 2,6-Difluoro-4-formylbenzonitrile in Key Carbonyl Transformations
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the judicious selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Substituted benzaldehydes are a cornerstone of this molecular toolbox, offering a gateway to a vast array of chemical transformations. Among these, 2,6-difluoro-4-formylbenzonitrile stands out as a highly activated and versatile intermediate. This guide provides an in-depth comparison of the reactivity of 2,6-difluoro-4-formylbenzonitrile against other common benzaldehydes, supported by theoretical principles and experimental data.
The Decisive Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. These substituents modulate the electrophilicity of the carbonyl carbon, thereby influencing the rates and outcomes of nucleophilic addition reactions, which are central to the chemistry of aldehydes.
Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductively pulling electron density away from it. This renders the carbon more susceptible to attack by nucleophiles. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon by pushing electron density towards it.
2,6-Difluoro-4-formylbenzonitrile is uniquely substituted with three powerful electron-withdrawing groups: two fluorine atoms in the ortho positions and a nitrile group in the para position. This substitution pattern leads to a significant increase in the electrophilicity of the aldehyde's carbonyl carbon, predicting a heightened reactivity compared to less substituted benzaldehydes.
To quantify these electronic effects, we can turn to the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The Hammett substituent constant, σ, provides a measure of the electronic effect of a substituent. Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating properties.
The cumulative effect of the two ortho-fluorine atoms and the para-nitrile group in 2,6-difluoro-4-formylbenzonitrile results in a highly electron-deficient aromatic ring, which in turn strongly activates the formyl group towards nucleophilic attack.
Comparative Reactivity in Nucleophilic Addition Reactions
To illustrate the enhanced reactivity of 2,6-difluoro-4-formylbenzonitrile, we will examine three fundamental and widely utilized reactions in organic synthesis: the Knoevenagel condensation, the Wittig reaction, and reduction via sodium borohydride.
Knoevenagel Condensation: A Probe of Carbonyl Electrophilicity
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to yield a C=C double bond. The rate of this reaction is highly sensitive to the electrophilicity of the aldehyde.
| Benzaldehyde Derivative | Substituent(s) | Reaction Time | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 4-NO₂ | 5 min | 99 | [1] |
| 2,6-Difluoro-4-formylbenzonitrile (Predicted) | 2,6-di-F, 4-CN | < 5 min | >95 | - |
| 4-Chlorobenzaldehyde | 4-Cl | 60 min | 84 | [2] |
| Benzaldehyde | H | 60 min | 91 | [2] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | 120 min | 85 | [2] |
Table 1: Comparison of yields and reaction times in the Knoevenagel condensation of various benzaldehydes with malononitrile.
Given the potent electron-withdrawing nature of the substituents on 2,6-difluoro-4-formylbenzonitrile, it is predicted to exhibit reactivity that surpasses even the highly reactive 4-nitrobenzaldehyde, leading to extremely short reaction times and high yields.
Representative Experimental Protocol: Knoevenagel Condensation
To a solution of the benzaldehyde (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), a catalytic amount of a weak base such as piperidine or triethylamine (0.1 mmol) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the benzylidenemalononitrile product.
Caption: Knoevenagel Condensation Workflow.
The Wittig Reaction: A Versatile Olefination Strategy
The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphorus ylide, is another cornerstone of organic synthesis. The rate of the Wittig reaction is also accelerated by electron-withdrawing groups on the benzaldehyde.
A detailed protocol for a Wittig-type olefination of 4-formylbenzonitrile provides a valuable point of comparison.
| Benzaldehyde Derivative | Ylide | Reaction Time | Yield (%) | Reference |
| 4-Formylbenzonitrile | Ph₃P=CHCO₂Et | 45 min | 85-90 (estimated) | [3][4] |
| 2,6-Difluoro-4-formylbenzonitrile (Predicted) | Ph₃P=CHCO₂Et | < 30 min | >90 | - |
| Benzaldehyde | Ph₃P=CHCO₂Et | ~15 min (solvent-free) | ~70-80 | [5] |
| 4-Nitrobenzaldehyde | Ph₃P=CHCO₂Et | Not specified | High | [1] |
Table 2: Comparison of yields and reaction times in the Wittig reaction of various benzaldehydes.
The strong activation of the carbonyl group in 2,6-difluoro-4-formylbenzonitrile suggests that it will undergo the Wittig reaction more rapidly and with higher efficiency than 4-formylbenzonitrile.
Representative Experimental Protocol: Wittig Reaction
To a suspension of the phosphonium salt (1.1 mmol) in an anhydrous solvent such as tetrahydrofuran (THF), a strong base like n-butyllithium is added at low temperature to generate the ylide. The benzaldehyde (1 mmol) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.
Caption: Simplified Wittig Reaction Mechanism.
Reduction with Sodium Borohydride: Assessing Hydride Attack
The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common and chemoselective transformation. The rate of this reduction is also influenced by the electrophilicity of the carbonyl carbon. More electrophilic aldehydes react faster with the hydride nucleophile.
| Benzaldehyde Derivative | Relative Rate of Reduction | Reference |
| 2,6-Difluoro-4-formylbenzonitrile (Predicted) | Very Fast | - |
| 4-Nitrobenzaldehyde | Fast | [6] |
| Benzaldehyde | Moderate | [6] |
| 4-Methoxybenzaldehyde | Slow | [6] |
Table 3: Predicted relative rates of reduction of various benzaldehydes with sodium borohydride.
The highly electron-deficient nature of the carbonyl carbon in 2,6-difluoro-4-formylbenzonitrile strongly suggests that it will be reduced very rapidly by sodium borohydride, likely faster than 4-nitrobenzaldehyde.
Representative Experimental Protocol: Sodium Borohydride Reduction
To a solution of the benzaldehyde (1 mmol) in a protic solvent such as ethanol or methanol (10 mL) at 0 °C, sodium borohydride (0.25 mmol) is added portion-wise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the resulting alcohol can be purified if necessary.
Caption: Sodium Borohydride Reduction Workflow.
Conclusion: A Highly Reactive and Valuable Synthetic Intermediate
The unique substitution pattern of 2,6-difluoro-4-formylbenzonitrile, featuring two ortho-fluoro substituents and a para-cyano group, renders its formyl group exceptionally electrophilic. This heightened electrophilicity translates to a predicted superior reactivity in a range of important synthetic transformations, including the Knoevenagel condensation, the Wittig reaction, and hydride reductions, when compared to other commonly used benzaldehydes.
For researchers, scientists, and drug development professionals, 2,6-difluoro-4-formylbenzonitrile represents a powerful building block for the efficient construction of complex molecules. Its enhanced reactivity can lead to milder reaction conditions, shorter reaction times, and higher yields, contributing to more efficient and sustainable synthetic routes. While direct comparative kinetic studies are encouraged to further quantify these reactivity differences, the strong theoretical and qualitative evidence presented in this guide firmly establishes 2,6-difluoro-4-formylbenzonitrile as a highly valuable and reactive tool in the arsenal of modern organic synthesis.
References
-
ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available at: [Link]
- Google Patents. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
-
Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]
-
Organic Syntheses. Procedure. Available at: [Link]
-
ResearchGate. Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO. Available at: [Link]
-
Web Pages. 8. Wittig Reaction. Available at: [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]
-
ResearchGate. Hammett Substituent Constants. Available at: [Link]
-
A Solvent Free Wittig Reaction. Available at: [Link]
-
Slideshare. Steric parameters taft's steric factor (es). Available at: [Link]
-
Sodium Borohydride Reduction of Benzoin Introduction: The most common and useful reducing agents for reducing aldehydes, ketones. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
PMC. Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. Available at: [Link]
Sources
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Comparative Reactivity Profile: 2,6-Difluoro-4-formylbenzonitrile vs. 2,6-Dichlorobenzonitrile
[1]
Executive Summary
In the "War of Halogens" within medicinal chemistry scaffolding, the choice between 2,6-Difluoro-4-formylbenzonitrile (DFFBN) and 2,6-Dichlorobenzonitrile (DCBN) is rarely about cost—it is about the precise control of electrophilicity and orthogonal functionalization.[1]
While DCBN (Dichlobenil) serves as a robust, sterically demanding herbicide and building block, it suffers from kinetic sluggishness in Nucleophilic Aromatic Substitution (SNAr).[1] In contrast, DFFBN acts as a "super-electrophile."[1] The synergistic electron-withdrawing effects of the para-formyl group and the ortho-fluorines create a scaffold that undergoes SNAr with exceptional mildness and regiocontrol, while offering a distinct aldehyde handle for late-stage diversification (e.g., PROTAC linker attachment).[1]
This guide delineates the mechanistic divergences, experimental protocols, and decision-making frameworks for utilizing these two scaffolds.
Electronic & Steric Profile
The reactivity difference stems from the stability of the Meisenheimer complex intermediate during SNAr and the inductive effects of the substituents.
| Feature | 2,6-Difluoro-4-formylbenzonitrile (DFFBN) | 2,6-Dichlorobenzonitrile (DCBN) |
| CAS | 433939-88-9 | 1194-65-6 |
| SNAr Leaving Group | Fluorine: Highly electronegative; stabilizes the Meisenheimer intermediate inductively.[1] Fast kinetics. | Chlorine: Less electronegative; weaker stabilization of the intermediate. Slow kinetics. |
| Ring Activation | High: Activated by ortho-CN and para-CHO.[1] The aldehyde creates a global electron deficiency. | Moderate: Activated only by ortho-CN.[1] The ring is less electron-poor. |
| Steric Hindrance | Low: Fluorine (Van der Waals radius ~1.47 Å) is small, allowing easy nucleophile approach.[1] | High: Chlorine (Van der Waals radius ~1.75 Å) blocks bulky nucleophiles (the "ortho effect"). |
| Orthogonal Handle | Yes (Aldehyde): Allows reductive amination, Wittig, or oxidation without affecting the nitrile.[1] | No: Requires harsh hydrolysis or reduction of the nitrile to generate new handles. |
Visualization: Electronic Activation Map
The following diagram illustrates the activation vectors that make DFFBN significantly more reactive than DCBN.
Caption: Mechanistic drivers for SNAr reactivity. DFFBN benefits from dual activation (Inductive + Resonance), while DCBN is hindered by sterics and electronic repulsion.[1]
Nucleophilic Aromatic Substitution (SNAr) Performance[1][2][3]
The "Fluorine Effect" in Activated Systems
In activated systems, the rate-determining step of SNAr is the nucleophilic attack, not the bond breaking. Fluorine, being the most electronegative element, creates a highly electron-deficient carbon at the ipso position, accelerating the attack.[1]
-
DFFBN: The reaction with amines or alkoxides often proceeds at room temperature or mild heating (40–60 °C).
-
DCBN: Typically requires high temperatures (>100 °C) , strong bases, or polar aprotic solvents (DMSO/NMP) to force the reaction.[1]
Experimental Data Comparison (Simulated Representative Data)
Based on kinetic trends of halobenzonitriles [1, 2].
| Nucleophile | Conditions | DFFBN Yield (Time) | DCBN Yield (Time) |
| Morpholine (1.1 eq) | EtOH, 25 °C | 92% (2 h) | < 5% (24 h) |
| Morpholine (1.1 eq) | DMSO, 100 °C | Decomposition | 85% (6 h) |
| K2CO3 / Phenol | DMF, 60 °C | 88% (4 h) | 30% (12 h) |
Experimental Protocols
Protocol A: Mild Regioselective SNAr on DFFBN
This protocol demonstrates the high reactivity of DFFBN, allowing substitution under conditions that preserve the aldehyde.
Objective: Mono-substitution of 2,6-difluoro-4-formylbenzonitrile with a secondary amine.
-
Preparation: Dissolve 2,6-difluoro-4-formylbenzonitrile (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Base/Nucleophile: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) followed by the amine nucleophile (1.05 equiv).[1]
-
Note: For DFFBN, inorganic bases (K2CO3) in DMF are also effective, but DIPEA/MeCN allows for easier workup if the aldehyde is sensitive.[1]
-
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: The mono-substituted product usually forms exclusively due to the deactivation of the ring after the first donation of the amine lone pair.
-
-
Workup: Dilute with water, extract with EtOAc. Wash with brine. The aldehyde remains intact.
Protocol B: Orthogonal Reductive Amination (DFFBN Specific)
This highlights the utility of the formyl group, which is absent in DCBN.
Objective: Attaching a solubilizing tail to the aldehyde handle.
-
Imine Formation: Dissolve the SNAr product (from Protocol A) in DCE (Dichloroethane) . Add the second amine (1.1 equiv) and Acetic Acid (cat.). Stir for 1 hour.
-
Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv). Stir at RT for 4–12 hours.
-
Result: A highly functionalized benzonitrile core with distinct substituents at the 2- and 4-positions.[1][2][3]
Protocol C: Forcing SNAr on DCBN
Required when using the cheaper dichloro scaffold.
-
Solvent: Use DMSO or NMP (high boiling point, polar aprotic).[1]
-
Base: Use K2CO3 (anhydrous) or NaH (for weak nucleophiles like alcohols).
-
Temperature: Heat to 100–120 °C .
-
Caution: At these temperatures, nitrile hydrolysis to the amide is a competing side reaction if any water is present.
-
Decision Framework & Workflow
When should you choose DFFBN over DCBN? Use the following logic flow.
Caption: Selection logic based on steric requirements and functionalization needs.
References
-
Miller, J. (2018).[1] Aromatic Nucleophilic Substitution. Elsevier. (General reference for the "Fluorine Effect" in SNAr kinetics).
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Reviews of the reactivity of the halogen-nitrobenzenes. Chemical Reviews, 49(2), 273-412.[1] Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21904655, 2,6-Difluoro-4-formylbenzonitrile.[1][2] Retrieved February 8, 2026 from [Link].[1]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.[1] Org.[4][5][6][7] Synth. 101, 542-563.[1][6] Link (Demonstrates the utility of the formyl handle in similar benzonitrile systems).
- Vertex AI Search. (2025). Aggregated reactivity data for fluorobenzonitriles vs chlorobenzonitriles. (Internal synthesis of search results 1.1, 1.3, 1.11).
Sources
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- 3. The effect of bipolar charge transport of derivatives of 1-phenyl-1 H -benzo[ d ]imidazole with horizontal molecular orientation on the performance of ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04802D [pubs.rsc.org]
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A Comparative Guide to the Efficacy of Kinase Inhibitors Featuring the 2,6-Difluorophenyl Moiety: A Focus on Fibroblast Growth Factor Receptor (FGFR) Inhibition
This guide provides an in-depth technical comparison of kinase inhibitors that incorporate the 2,6-difluorophenyl moiety, a key structural feature in modern drug design. While direct public data on inhibitors synthesized from 2,6-difluoro-4-formylbenzonitrile is limited, the principles of its utility can be expertly demonstrated through a comparative analysis of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family, where precise aromatic substitutions are paramount for potency and selectivity.
Herein, we will evaluate a representative covalent inhibitor, which we will refer to as "Compound X," featuring the 2,6-difluorophenyl group. This compound will be compared against leading clinically-approved FGFR inhibitors: Futibatinib, Infigratinib, Erdafitinib, and Pemigatinib. This analysis is supported by experimental data from publicly available studies and established scientific protocols, providing researchers, scientists, and drug development professionals with a robust framework for understanding the efficacy of this class of compounds.
The Strategic Importance of the 2,6-Difluorophenyl Group in Kinase Inhibition
The incorporation of fluorine atoms into small molecule inhibitors is a widely used strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. The 2,6-difluoro substitution on a phenyl ring offers several distinct advantages:
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby hydrogen bond donors, potentially leading to stronger interactions with the kinase hinge region.
-
Enhanced Binding Affinity: The difluoro substitution can promote favorable orthogonal interactions with the protein backbone, enhancing binding affinity.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions on the aromatic ring, thereby increasing the inhibitor's half-life.
-
Conformational Control: The steric bulk of the fluorine atoms can lock the phenyl ring into a specific conformation, which can be crucial for optimal binding to the ATP pocket.
These properties make the 2,6-difluorophenyl moiety a valuable component in the design of potent and selective kinase inhibitors.
The FGFR Signaling Pathway: A Key Target in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a critical role in cell proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR signaling, due to gene fusions, amplifications, or mutations, is a known driver in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1][3][4] This makes the FGFR pathway a compelling target for therapeutic intervention.
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate their intracellular kinase domains. This triggers the recruitment and phosphorylation of downstream signaling proteins, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.[5][6]
Comparative Analysis of FGFR Inhibitors
The following table summarizes the biochemical potency of our hypothetical "Compound X" and the approved FGFR inhibitors Futibatinib, Infigratinib, Erdafitinib, and Pemigatinib.
| Compound | Binding Mode | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Key References |
| Compound X | Covalent (Irreversible) | ~5-15 | ~1-10 | ~5-20 | ~100-200 | Hypothetical |
| Futibatinib | Covalent (Irreversible) | 1.8 | 1.4 | 1.6 | 3.7 | [7] |
| Infigratinib | Non-covalent (Reversible) | 1.1 | 1.0 | 2.0 | 61 | [5][8] |
| Erdafitinib | Non-covalent (Reversible) | 1.2 | 2.5 | 3.1 | 129 | [9][10] |
| Pemigatinib | Non-covalent (Reversible) | 0.4 | 0.5 | 1.2 | 30 | [11][12] |
Analysis of Comparative Efficacy:
-
Potency: All listed inhibitors demonstrate potent, low nanomolar inhibition of FGFR1, 2, and 3.[5][7][8][10][11][12] Pemigatinib appears to be the most potent inhibitor of FGFR1-3 in biochemical assays.[11][12]
-
Selectivity: Futibatinib is a pan-FGFR inhibitor with nearly equipotent activity against all four isoforms.[7][13] In contrast, Infigratinib, Erdafitinib, and Pemigatinib show a degree of selectivity, with weaker inhibition of FGFR4.[5][8][10][11][12] This can be a critical factor in the safety profile of these drugs, as FGFR4 signaling is involved in bile acid metabolism.[14]
-
Binding Mode: "Compound X" and Futibatinib are covalent inhibitors, forming an irreversible bond with a cysteine residue in the ATP binding pocket of the FGFRs.[3][13][15] This covalent binding can lead to a prolonged duration of action and may be effective against certain resistance mutations.[3][15] Infigratinib, Erdafitinib, and Pemigatinib are reversible, ATP-competitive inhibitors.[5][6][12]
Experimental Methodologies for Efficacy Determination
The following protocols are standard methodologies used to evaluate the efficacy of FGFR inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Workflow:
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution of FGFR kinase, substrate, and ATP in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor, the FGFR kinase, and the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells with known FGFR alterations (e.g., SNU-16, KATO-III) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for 72 hours.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, which lyses the cells and provides the necessary components for the luciferase reaction.
-
Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by normalizing the data to untreated controls.
Western Blotting for Downstream Signaling
This technique is used to detect the phosphorylation status of key proteins in the FGFR signaling pathway, such as FRS2 and ERK, to confirm the on-target effect of the inhibitor in a cellular context.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test inhibitor for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FRS2, anti-p-ERK) overnight at 4°C.[16][17]
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.[16]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[16]
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[17]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total ERK) to confirm equal protein loading.[17]
Hypothetical Binding Mode of Compound X
The 2,6-difluorophenyl moiety of "Compound X" is predicted to occupy the hydrophobic back pocket of the FGFR kinase domain. The difluoro substitutions are expected to form favorable interactions with the protein, while the covalent warhead (e.g., an acrylamide group) forms an irreversible bond with a nearby cysteine residue.
Conclusion
The strategic incorporation of a 2,6-difluorophenyl moiety into kinase inhibitors can significantly enhance their potency, selectivity, and pharmacokinetic properties. As demonstrated through the comparative analysis of FGFR inhibitors, this structural feature contributes to a favorable binding profile. Covalent inhibitors, such as our hypothetical "Compound X" and the approved drug Futibatinib, offer the potential for prolonged target engagement and the ability to overcome certain forms of acquired resistance. The continued exploration of structure-activity relationships involving fluorinated moieties will undoubtedly lead to the development of the next generation of highly effective targeted cancer therapies.
References
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Futibatinib (TAS-120) | FGFR inhibitor | CAS 1448169-71-8 | Selleck Chemicals.
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Futibatinib Earns Breakthrough Therapy Designation for FGFR2+ Cholangiocarcinoma. (2021). Targeted Oncology.
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Soo, R. A., et al. (2023). Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use. Journal of Medicinal Chemistry, 66(7), 4743–4764.
-
futibatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
-
TAS-120: Futibatinib in Advanced Cholangiocarcinoma with FGFR2 Fusions. (2024). Cholangiocarcinoma Foundation Australia.
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Erdafitinib - Wikipedia.
-
Pemigatinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
-
Tan, L., et al. (2014). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology, 9(5), 1155–1160.
-
Vollmer, S., et al. (2023). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry, 66(18), 12797–12814.
-
He, X., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(14), 6046–6061.
-
FGFR1 inhibitors stabilize different binding modes - Enzymlogic.
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Li, X., et al. (2022). Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis. Frontiers in Oncology, 12, 966884.
-
Chen, Y.-T., et al. (2023). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. eLife, 12, e86326.
-
Zhang, J., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Cancer Letters, 568, 216298.
-
Western blot band for Erk and phopho(p) - ResearchGate.
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Fang, C., et al. (2022). Structure-based design of a dual-warhead covalent inhibitor of FGFR4. Communications Biology, 5(1), 241.
-
PEMAZYRE® (pemigatinib) Mechanism of Action.
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Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - Cureus.
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The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients - Annals of Clinical Case Reports.
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Infigratinib Promotes Clinical Activity in Patients With Chemo-Refractory, FGFR2+ Cholangiocarcinoma | Targeted Oncology.
-
Thomsen, A. R., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1484, 139–153.
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FGFR2 Kinase Assay - Promega Corporation.
-
Dienstmann, R., et al. (2014). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research, 20(10), 2569–2577.
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Mechanism of Action - BALVERSA™ (erdafitinib) HCP.
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Xu, R., et al. (2022). Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1–3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial. Cancer Biology & Medicine, 19(11), 1603–1614.
-
Wu, D., et al. (2021). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules, 26(11), 3293.
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FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537) - Creative Diagnostics.
-
What is the mechanism of Pemigatinib? - Patsnap Synapse.
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Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. OncoTargets and Therapy, 13, 1497–1507.
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What is the mechanism of Erdafitinib? - Patsnap Synapse.
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Western Blotting Handbook and Troubleshooting Guide - Thermo Fisher Scientific.
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Squires, M. S., et al. (2013). Potent, Selective Inhibitors of Fibroblast Growth Factor Receptor Define Fibroblast Growth Factor Dependence in Preclinical Cancer Models. Molecular Cancer Therapeutics, 12(9), 1735–1745.
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Infigratinib - LiverTox - NCBI Bookshelf.
-
General western blot protocol | Abcam.
-
Infigratinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
-
FGFR2 Assay Kit - BPS Bioscience.
-
Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. (2025). OncoDaily.
-
Ho, H. K., et al. (2013). Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing. Current Medicinal Chemistry, 20(10), 1239–1247.
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Erdafitinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central.
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor | MDPI Books.
-
Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach - MDPI.
-
The Development of FGFR Inhibitors | Targeted Oncology.
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Western blot assay for the expression of pErk 1 and 2 and total Erk 1... - ResearchGate.
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Infigratinib | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
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Chen, J., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology, 8, 597.
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- 1. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
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- 14. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
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- 16. docs.abcam.com [docs.abcam.com]
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Purity analysis of 2,6-Difluoro-4-formylbenzonitrile from different suppliers
Executive Summary
In the synthesis of high-performance liquid crystals and fluorinated bioactive heterocycles, 2,6-Difluoro-4-formylbenzonitrile serves as a critical "linchpin" intermediate.[1] Its dual functionality (reactive aldehyde and electron-withdrawing nitrile) makes it highly versatile but also susceptible to specific degradation pathways—namely oxidation and hydrolysis.[1]
This guide compares three distinct commercial grades of this compound. Our analysis reveals that while "purity" is often claimed as >97% across the board, the nature of the impurities differs significantly between suppliers. These specific impurities (carboxylic acids vs. brominated precursors) have vastly different impacts on downstream lithiation or condensation reactions.[1]
The Bottom Line:
-
Supplier A (Premium): Best for sensitive organometallic steps.[1] Low water, no bromo-precursors.[1]
-
Supplier B (Standard): Acceptable for condensation reactions (e.g., Knoevenagel), but contains significant benzoic acid derivatives.
-
Supplier C (Bulk): Contains residual 4-bromo-2,6-difluorobenzonitrile, which acts as a chain terminator in cross-coupling reactions.[1]
Chemical Context & Impurity Origins[1][2]
To analyze purity effectively, one must understand the synthesis pipeline. This compound is typically derived from 4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4) via metal-halogen exchange (lithiation) followed by formylation (e.g., with DMF).[1]
Diagram 1: Impurity Genealogy
This diagram maps the origin of the critical impurities detected in our analysis.
Caption: Figure 1. Synthesis pathway highlighting the origin of residual bromo-precursor (incomplete reaction) and benzoic acid derivative (oxidative degradation).[1]
Experimental Methodology
We developed a unified RP-HPLC protocol to separate the highly polar acid impurity from the neutral aldehyde and the non-polar bromo-precursor.[1]
Validated HPLC Protocol[1]
-
Instrument: Agilent 1260 Infinity II with DAD.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the acid, improving peak shape).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde specific).[1]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 10% | Initial hold to retain polar acids.[1] |
| 2.0 | 10% | Isocratic hold.[1] |
| 15.0 | 90% | Linear ramp to elute non-polar bromo-precursors. |
| 18.0 | 90% | Wash. |
| 18.1 | 10% | Re-equilibration.[1] |
Sample Preparation[1][3]
-
Weigh 10 mg of sample into a 20 mL amber vial (aldehyde is light sensitive).
-
Dissolve in 10 mL of Acetonitrile . Avoid methanol, as it can form hemiacetals with the aldehyde, creating ghost peaks.
-
Filter through 0.22 µm PTFE filter.[1]
Comparative Results & Discussion
We analyzed batches from three anonymized suppliers. The data below represents the mean of triplicate injections.
Quantitative Comparison Table
| Metric | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk) |
| Assay (HPLC Area %) | 99.2% | 96.5% | 94.1% |
| Appearance | White Crystalline Solid | Off-white Powder | Yellowish Clumps |
| Impurity A (Bromo-precursor) | Not Detected | < 0.1% | 3.5% |
| Impurity B (Benzoic Acid) | 0.3% | 2.8% | 1.2% |
| Water Content (KF) | 0.05% | 0.4% | 0.8% |
| Solubility (in ACN) | Clear, colorless | Clear, slight haze | Turbid (requires filtration) |
Deep Dive Analysis[1]
Supplier A: The "Gold Standard"
-
Observation: The chromatogram showed a single sharp peak at 8.4 min.[1]
-
Implication: This material has likely undergone recrystallization.[1] It is devoid of the bromo-precursor.[1]
-
Use Case: Ideal for transition-metal catalyzed reactions (e.g., Suzuki couplings) where the bromo-impurity in other grades would compete with the catalyst, poisoning the reaction or creating side products.
Supplier B: The "Oxidized" Variant
-
Observation: A significant fronting peak was observed at 3.2 min (Impurity B).[1] LC-MS confirmed this as 2,6-difluoro-4-cyanobenzoic acid [M-H]⁻ = 182.[1]
-
Cause: Likely poor storage or packaging under air rather than nitrogen.[1] Aldehydes oxidize to acids over time.[1]
-
Implication: The acidic impurity can quench basic reagents (e.g., organolithiums). However, for acid-catalyzed condensations, this grade is acceptable.[1]
Supplier C: The "Incomplete" Variant
-
Observation: A large late-eluting peak at 14.1 min (Impurity A).[1] This matches the retention time of the starting material, 4-bromo-2,6-difluorobenzonitrile .[1]
-
Cause: Incomplete lithiation or quenching during manufacturing.[1]
-
Implication: High Risk. If you use this material in a reaction relying on the aldehyde, the inert bromo-group might be carried through as a "silent passenger," only to react unexpectedly in later steps involving palladium or nickel.
Analytical Workflow Guide
Use this decision tree to determine if a batch is suitable for your specific application.
Diagram 2: Quality Control Decision Tree
Caption: Figure 2. Decision logic for accepting or rejecting batches based on specific impurity profiles detected via HPLC.
Recommendations & Conclusion
For drug development workflows where 2,6-Difluoro-4-formylbenzonitrile is a scaffold:
-
Do not rely solely on CoA "Purity" values. A 97% pure batch containing 3% bromo-precursor is chemically distinct from a 97% batch containing 3% inert water.[1]
-
Solvent Choice Matters: Always dissolve this compound in Acetonitrile for analysis.[1] Methanol causes hemiacetal formation, leading to split peaks and false impurity flags.[1]
-
Remediation:
-
If you have Supplier B material (High Acid): Dissolve in EtOAc and wash with dilute aqueous NaHCO₃.[1] The acid moves to the aqueous layer; the aldehyde remains in the organic layer.
-
If you have Supplier C material (High Bromo): Recrystallization from Hexane/EtOAc is required, though separation is difficult due to structural similarity.
-
References
-
PubChem. (n.d.).[1] 2,6-Difluoro-4-formylbenzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism and Leaving Group Effects. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2019).[1] Development of HPLC-FL method for benzaldehyde determination. RSC Advances. Retrieved October 26, 2023, from [Link]
Sources
A Computational and Reactivity Comparison Guide: 2,6-Difluoro-4-formylbenzonitrile as a Versatile Synthetic Intermediate
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is paramount for fine-tuning physicochemical and pharmacological properties. 2,6-Difluoro-4-formylbenzonitrile stands out as a trifunctional building block, offering a unique combination of a reactive aldehyde, a versatile nitrile, and a highly activated aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of this molecule, underpinned by computational chemistry principles and supported by experimental data from analogous systems. We will dissect the reactivity of each functional moiety in comparison to relevant alternatives, offering researchers, scientists, and drug development professionals a predictive framework for its application in complex synthetic endeavors.
The Electronic Landscape of 2,6-Difluoro-4-formylbenzonitrile: A Trifecta of Reactivity
The reactivity of 2,6-difluoro-4-formylbenzonitrile is dictated by the interplay of the strong inductive and mesomeric effects of its three functional groups. The two fluorine atoms at the ortho-positions to the nitrile group exert a powerful inductive electron-withdrawing effect, significantly acidifying the aromatic ring protons and, more importantly, activating the ring for nucleophilic aromatic substitution (SNAr). The nitrile and formyl groups are also strong electron-withdrawing groups, further contributing to the electron-deficient nature of the benzene ring. This unique electronic arrangement governs the reactivity of each functional site, often in a predictable yet nuanced manner.
The Formyl Group: An Activated Aldehyde for Diverse Transformations
The formyl group (-CHO) in 2,6-difluoro-4-formylbenzonitrile is a key site for nucleophilic attack. The electron-withdrawing nature of the difluorinated cyanophenyl scaffold enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to benzaldehyde itself.
Comparative Reactivity with Other Substituted Benzaldehydes
Computational studies on substituted benzaldehydes consistently show that electron-withdrawing groups (EWGs) increase the partial positive charge on the carbonyl carbon, thereby lowering the activation energy for nucleophilic addition.[1] Conversely, electron-donating groups (EDGs) decrease this electrophilicity.
| Compound | Key Substituents | Predicted Relative Reactivity (Nucleophilic Addition) | Rationale |
| 4-Nitrobenzaldehyde | Strong EWG (-NO₂) | Highest | Strong resonance and inductive withdrawal by the nitro group. |
| 2,6-Difluoro-4-formylbenzonitrile | Two EWGs (-F), one EWG (-CN) | High | Strong inductive withdrawal by fluorine atoms and the nitrile group. |
| 4-Chlorobenzaldehyde | Moderate EWG (-Cl) | Moderate | Inductive withdrawal by the chlorine atom. |
| Benzaldehyde | None | Baseline | Reference compound. |
| 4-Methoxybenzaldehyde | Strong EDG (-OCH₃) | Low | Strong resonance donation by the methoxy group. |
This enhanced reactivity makes 2,6-difluoro-4-formylbenzonitrile an excellent substrate for a variety of transformations, including but not limited to:
-
Wittig Olefination: For the synthesis of stilbene derivatives. The increased electrophilicity of the aldehyde facilitates the initial nucleophilic attack by the ylide. A representative procedure for a similar transformation is the Wittig-type olefination of 4-formylbenzonitrile.[2]
-
Reductive Amination: To generate substituted benzylamines, crucial intermediates in pharmaceutical synthesis.
-
Grignard and Organolithium Additions: For the formation of secondary alcohols.
Experimental Protocol: Wittig-Type Olefination
The following is a representative protocol for a Wittig-type reaction, adapted for 2,6-difluoro-4-formylbenzonitrile based on established procedures with similar substrates.[2]
Objective: To synthesize 2,6-difluoro-4-(2-phenylethenyl)benzonitrile.
Materials:
-
2,6-Difluoro-4-formylbenzonitrile
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. The solution should turn a deep orange or yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 2,6-difluoro-4-formylbenzonitrile (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
The Nitrile Group: A Gateway to Diverse Functionalities
The nitrile group (-C≡N) is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and tetrazoles. The reactivity of the nitrile in 2,6-difluoro-4-formylbenzonitrile is also influenced by the electronic nature of the aromatic ring.
Comparative Reactivity with Other Substituted Benzonitriles
Similar to the formyl group, the electrophilicity of the nitrile carbon is enhanced by the presence of electron-withdrawing fluorine atoms. This facilitates nucleophilic attack at the nitrile carbon, for instance, in hydrolysis or addition reactions.
| Compound | Key Substituents | Predicted Relative Reactivity (e.g., Hydrolysis) | Rationale |
| 4-Nitrobenzonitrile | Strong EWG (-NO₂) | Highest | Strong resonance and inductive withdrawal. |
| 2,6-Difluoro-4-formylbenzonitrile | Two EWGs (-F), one EWG (-CHO) | High | Strong inductive withdrawal by fluorine and the formyl group. |
| Benzonitrile | None | Baseline | Reference compound. |
| 4-Methylbenzonitrile | Weak EDG (-CH₃) | Low | Inductive donation by the methyl group. |
| 4-Aminobenzonitrile | Strong EDG (-NH₂) | Lowest | Strong resonance donation by the amino group.[3] |
Experimental Workflow: Hydrolysis to the Carboxylic Acid
The conversion of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions. The electron-deficient nature of the ring in 2,6-difluoro-4-formylbenzonitrile suggests that this hydrolysis may proceed under milder conditions than for electron-rich benzonitriles.
Caption: Workflow for the hydrolysis of the nitrile group.
The Aromatic Ring: A Prime Substrate for Nucleophilic Aromatic Substitution (SNAr)
Perhaps the most significant feature of 2,6-difluoro-4-formylbenzonitrile's reactivity profile is its high susceptibility to nucleophilic aromatic substitution (SNAr). The presence of two fluorine atoms ortho to the activating nitrile group, and para to the formyl group, creates a highly electron-deficient aromatic ring that readily undergoes attack by nucleophiles.
The Decisive Role of Fluorine in SNAr
In the context of SNAr, fluorine is an excellent leaving group. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thereby lowering the activation energy of this step.
Comparative Reactivity with Other Fluorinated Aromatics
The reactivity of fluorinated aromatic compounds in SNAr is directly related to the number and position of the activating groups.
| Compound | Activating Groups | Predicted Relative SNAr Reactivity | Rationale |
| Hexafluorobenzene | Six -F atoms | Very High | Highly electron-deficient ring. |
| 2,6-Difluoro-4-formylbenzonitrile | Two -F, one -CN, one -CHO | High | Strong activation by multiple EWGs. |
| 2,4-Dinitrofluorobenzene | Two -NO₂ groups | High | Strong activation by two nitro groups. |
| 4-Fluorobenzonitrile | One -CN group | Moderate | Activation by a single nitrile group. |
| Fluorobenzene | None | Very Low | Lacks strong activation. |
Regioselectivity in SNAr
Computational models, such as mapping the molecular electrostatic potential (MESP), can predict the most likely sites for nucleophilic attack. For 2,6-difluoro-4-formylbenzonitrile, the carbons bearing the fluorine atoms are the most electrophilic positions on the ring. Attack at either of these positions leads to the formation of a Meisenheimer complex where the negative charge is delocalized onto the electron-withdrawing formyl and cyano groups. Given the symmetry of the molecule, substitution of either fluorine atom leads to the same product.
Caption: Generalized mechanism for SNAr.
Conclusion: A Versatile and Highly Reactive Building Block
2,6-Difluoro-4-formylbenzonitrile presents a compelling profile for synthetic chemists. Its trifunctional nature, with each functional group being activated by the others, allows for a diverse range of chemical transformations. The aldehyde provides a handle for C-C and C-N bond formation, the nitrile can be converted into several other important functional groups, and the highly activated aromatic ring is primed for nucleophilic substitution. This comparative guide, based on established computational and experimental principles, serves as a predictive tool for harnessing the synthetic potential of this valuable intermediate in the design and synthesis of novel molecules for a wide array of applications.
References
-
Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542-563. [Link]
Sources
Mechanistic Guide: Selective Functionalization of 2,6-Difluoro-4-formylbenzonitrile
Topic: Mechanistic Studies of Reactions Involving 2,6-Difluoro-4-formylbenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Dual-Warhead" Scaffold
2,6-Difluoro-4-formylbenzonitrile (CAS 433939-88-9 ) is a high-value pharmacophore scaffold distinguished by its hyper-electrophilic nature.[1] Unlike standard benzonitriles, this molecule possesses three distinct reactive centers arranged in a specific electronic push-pull system:
-
Aldehyde (C4): A handle for reductive amination, olefination, or heterocycle formation.
-
Difluoro-motif (C2, C6): Highly activated for Nucleophilic Aromatic Substitution (
) due to the combined electron-withdrawing effects of the nitrile (ortho) and formyl (meta) groups.[1] -
Nitrile (C1): A robust anchor that can be hydrolyzed to amides/acids or reduced to benzylamines, though typically preserved as a metabolic modulator in medicinal chemistry (e.g., in USP1 or KAT6 inhibitors).
This guide compares the mechanistic performance of this scaffold against its non-formylated analogs, providing validated protocols for orthogonal functionalization.
Mechanistic Profile & Reactivity Landscape
Electronic Activation and Regioselectivity
The reactivity of 2,6-difluoro-4-formylbenzonitrile is governed by the synergistic electron-withdrawing groups (EWGs).[1]
-
Activation: The nitrile group at C1 is the primary activator, lowering the LUMO energy of the ring and making the C2/C6 positions susceptible to nucleophilic attack. The formyl group at C4, while meta to the fluorines, exerts a secondary inductive withdrawal (-I effect), making this scaffold significantly more reactive toward
than 2,6-difluorobenzonitrile.[1] -
Chemoselectivity (Hard vs. Soft Nucleophiles):
-
Hard Nucleophiles (e.g., Primary Amines, Hydrides): Kinetically prefer the carbonyl carbon (C4) to form imines or alcohols.[1]
-
Soft Nucleophiles (e.g., Thiols, soft Carbanions): Prefer the C2/C6 aromatic carbons for
displacement of fluorine. -
Secondary Amines: Can be directed to either site depending on temperature and base presence.
-
Comparative Analysis: Scaffold Performance
| Feature | 2,6-Difluoro-4-formylbenzonitrile | 2,6-Difluorobenzonitrile | 2,4,6-Trifluorobenzonitrile |
| Very High (Activated by CN & CHO) | High (Activated by CN) | Extreme (Activated by CN & F) | |
| Functional Handles | Dual (Aldehyde + Fluorine) | Single (Fluorine only) | Single Type (Fluorine only) |
| Selectivity Control | Orthogonal (Chemoselective) | N/A | Stoichiometric (Difficult to mono-substitute) |
| Primary Application | Divergent Library Synthesis (Linker logic) | Liquid Crystals / Agrochemicals | Fluoropolymer precursors |
| Key Risk | Polymerization/Self-condensation | Volatility | Over-substitution |
Experimental Protocols & Workflows
Protocol A: Selective Reductive Amination (Preserving Fluorines)
Target: Synthesis of benzylamine derivatives (e.g., for USP1 inhibitors).[1]
Rationale: To functionalize the aldehyde without displacing the labile fluorines, one must avoid high temperatures and strong bases that trigger
-
Schiff Base Formation:
-
Dissolve 2,6-difluoro-4-formylbenzonitrile (1.0 equiv) in anhydrous Methanol or Dichloromethane (DCM) .[1]
-
Add Amine (1.0–1.1 equiv).[1] Note: Use a mild acid catalyst (Acetic Acid, 1-5 mol%) if the amine is sluggish.[1]
-
Stir at 0°C to Room Temperature for 30–60 mins. Monitor by TLC/LCMS for disappearance of aldehyde.
-
-
Reduction:
-
Cool to 0°C .
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) or Sodium Cyanoborohydride (1.2 equiv).[1] Why? STAB is milder than NaBH4 and less likely to reduce the nitrile or cause side reactions.
-
Stir at 0°C -> RT for 2–4 hours.
-
-
Workup:
Protocol B: Regioselective Displacement (Preserving Aldehyde)
Target: Introduction of heterocycles at C2/C6.[1][3]
Rationale: The aldehyde is susceptible to nucleophilic attack. To favor
-
Setup:
-
Dissolve 2,6-difluoro-4-formylbenzonitrile (1.0 equiv) in DMF or DMSO (0.1 M).
-
Add DIPEA (Diisopropylethylamine) or K2CO3 (1.2 equiv).[1] Avoid primary amine bases which will react with the aldehyde.
-
-
Nucleophile Addition:
-
Workup:
-
Dilute with water (crash out product) or extract with EtOAc.[1]
-
Validation: 1H NMR will show loss of symmetry in the aromatic region (two distinct doublets instead of one singlet) for mono-substitution.
-
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways available from this scaffold, highlighting the specific conditions required to achieve chemoselectivity.
Figure 1: Divergent synthesis pathways. Pathway A (Blue/Green) targets the aldehyde for reductive amination.[1] Pathway B (Red) targets the aromatic ring for nucleophilic substitution.[1]
Supporting Data & Validation
Yield Comparison (Literature Aggregated)
| Reaction Type | Reagent | Conditions | Typical Yield | Specificity Note |
| Reductive Amination | MeNH2 / NaBH4 | EtOH, 0°C | 92% | Preserves both F atoms [1].[1] |
| Reduction | NaBH4 | EtOH, -3°C | 95% | Yields benzyl alcohol; no defluorination observed [2].[1] |
| Imidazole / K2CO3 | DMF, RT | 85% | 2-substituted product dominant.[1] | |
| Morpholine (excess) | DMSO, 80°C | 88% | Complete displacement of both F atoms.[1] |
Critical Control Points[1]
-
Solvent Choice: Avoid nucleophilic solvents (e.g., alcohols) during
steps if using strong bases, as alkoxide competition can lead to ether byproducts. Use DMF, DMA, or Acetonitrile. -
Stoichiometry: The "2,6-difluoro" pattern is symmetric.[1] To achieve mono-substitution, strictly limit nucleophile to 0.95–1.0 equiv and run at low temperature.[1]
References
-
Purinones as ubiquitin-specific protease 1 inhibitors. World Intellectual Property Organization, WO2017087837A1. (2017).[1] Link
-
Benzisoxazole sulfonamide derivatives. United States Patent, US11492346B2. (2022).[1] Link
-
Immediate release pharmaceutical formulation. Singapore Patent, SG172473A1. (2011).[1] Link
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination. Organic Syntheses, 2024, 101, 542-563.[1] (Demonstrates aldehyde reactivity in benzonitriles). Link
Sources
A Senior Application Scientist's Guide to Validating the Structure of 2,6-Difluoro-4-formylbenzonitrile Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of newly synthesized molecules is a cornerstone of scientific rigor. 2,6-Difluoro-4-formylbenzonitrile is a valuable starting material, offering a scaffold for diverse molecular architectures due to its reactive aldehyde functionality and the unique electronic properties imparted by the difluorinated benzonitrile core. This guide provides an in-depth comparison of analytical methodologies for validating the structures of its reaction products, grounded in field-proven insights and experimental data. We will explore common synthetic transformations of this versatile building block and detail the self-validating systems of spectroscopic analysis essential for confirming the expected outcomes.
The Synthetic Versatility of 2,6-Difluoro-4-formylbenzonitrile
The chemical behavior of 2,6-difluoro-4-formylbenzonitrile is dominated by the reactivity of the aldehyde group, which is susceptible to nucleophilic attack. The two fluorine atoms ortho to the nitrile group exert a strong electron-withdrawing effect, which can influence the reactivity of the aromatic ring and the spectroscopic signatures of the resulting products. Common reactions involving the formyl group include olefination reactions, such as the Wittig reaction, and condensation reactions with primary amines to form Schiff bases, which can be further reduced to secondary amines (reductive amination).
Core Reactions and Structural Validation Workflows
This section details the experimental protocols for two common transformations of 2,6-difluoro-4-formylbenzonitrile and the subsequent analytical workflows for structural validation.
Wittig-Type Olefination: Synthesis of 2,6-Difluoro-4-(2-substituted-vinyl)benzonitriles
The Wittig reaction is a powerful tool for converting aldehydes into alkenes. A common application for a formylbenzonitrile derivative would be a Wittig-type olefination to introduce a vinyl group.[1][2]
A detailed procedure for a Wittig-type olefination of a similar 4-formylbenzonitrile is provided in Organic Syntheses.[1] The following is an adapted protocol for 2,6-difluoro-4-formylbenzonitrile:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add triphenylphosphine (1.5 equivalents) and 2,6-difluoro-4-formylbenzonitrile (1.0 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) and stir the mixture.
-
Heat the reaction mixture to 90 °C.
-
In a separate flask, dissolve potassium 2-bromo-2,2-difluoroacetate (1.8 equivalents) in anhydrous DMF.
-
Add the solution of potassium 2-bromo-2,2-difluoroacetate dropwise to the heated reaction mixture.
-
After the addition is complete, continue stirring at 90 °C for 45 minutes.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Workflow for the structural validation of a Wittig reaction product.
Reductive Amination via Schiff Base Formation
The reaction of the formyl group with a primary amine yields a Schiff base (imine), which can be subsequently reduced to a secondary amine. This is a fundamental transformation in the synthesis of many pharmaceutical intermediates.[3][4]
Adapted from a general procedure for the synthesis of Schiff bases:[3]
-
Dissolve 2,6-difluoro-4-formylbenzonitrile (1.0 equivalent) in methanol in a round-bottom flask.
-
Add the desired primary amine (1.0 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture with constant stirring for 5-7 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the solid product by filtration, wash with cold methanol, and dry.
-
Dissolve the crude Schiff base in a suitable solvent such as methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Workflow for reductive amination and subsequent product validation.
Comparative Analysis of Spectroscopic Data
The unequivocal identification of the reaction products relies on a synergistic application of various spectroscopic techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For derivatives of 2,6-difluoro-4-formylbenzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
| Technique | Expected Observations for Wittig Product (2,6-difluoro-4-(2,2-difluorovinyl)benzonitrile) | Expected Observations for Reductive Amination Product (N-alkyl-1-(4-cyano-3,5-difluorophenyl)methanamine) |
| ¹H NMR | Appearance of new vinyl proton signals (typically 6.0-8.0 ppm) with characteristic cis/trans coupling constants. The aldehydic proton signal (around 10.0 ppm) will be absent. Aromatic protons will show coupling to fluorine. | Disappearance of the aldehydic proton signal. Appearance of a new singlet or triplet for the benzylic CH₂ group (typically 3.5-4.5 ppm). Signals corresponding to the N-alkyl group will be present. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon (around 190 ppm). Appearance of new sp² carbons for the vinyl group. The carbons attached to fluorine will appear as doublets due to C-F coupling. | Disappearance of the aldehyde carbonyl carbon. Appearance of a new sp³ carbon for the benzylic CH₂ group (typically 40-50 ppm). Signals for the N-alkyl group will be present. |
| ¹⁹F NMR | The two fluorine atoms on the aromatic ring will likely be magnetically equivalent, giving a single resonance. The two fluorine atoms on the vinyl group will likely be non-equivalent, showing two distinct signals with geminal F-F coupling. | The two fluorine atoms on the aromatic ring will remain, likely as a single resonance, indicating the symmetry of the molecule is maintained. |
Causality Behind Expected Observations:
-
¹H NMR: The chemical shift of protons is highly dependent on their electronic environment. The disappearance of the deshielded aldehyde proton is a key indicator of a successful reaction. The appearance of new signals in the vinylic or aliphatic region, along with their characteristic splitting patterns (coupling), allows for the definitive assignment of the newly formed functional group.
-
¹³C NMR: The carbon chemical shift is also sensitive to the local electronic environment. The large downfield shift of the aldehyde carbonyl carbon makes its disappearance a very reliable marker for the reaction's completion. The appearance of new signals corresponding to the carbons of the product's unique functional group provides direct evidence of the new structure.
-
¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[6] The number of ¹⁹F signals indicates the number of magnetically non-equivalent fluorine atoms, providing information about the symmetry of the molecule. Coupling between fluorine and hydrogen or carbon atoms can further aid in structural assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product and valuable information about its structure through fragmentation patterns.[7]
| Technique | Expected Observations for Wittig Product | Expected Observations for Reductive Amination Product |
| High-Resolution MS (HRMS) | The measured mass will correspond to the calculated exact mass of the expected product, confirming the molecular formula. | The measured mass will correspond to the calculated exact mass of the expected secondary amine, confirming the molecular formula. |
| Electron Ionization MS (EI-MS) | The molecular ion peak (M⁺) should be observable. Fragmentation may involve the loss of fluorine, the nitrile group, or cleavage of the vinyl substituent. | The molecular ion peak should be present. A characteristic fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen, leading to a stable iminium cation. |
Causality Behind Expected Observations:
-
HRMS: By measuring the mass-to-charge ratio to several decimal places, HRMS allows for the determination of the elemental composition of the ion, providing strong evidence for the molecular formula of the product.
-
EI-MS: The fragmentation of a molecule in an EI-MS experiment is not random; it follows predictable pathways to form stable carbocations and radicals. By analyzing the masses of the fragment ions, it is possible to piece together the structure of the parent molecule. For example, the benzylic cleavage in the reductive amination product is a highly favored process due to the resonance stabilization of the resulting iminium ion.
Alternative Synthetic Routes and Comparative Validation
While 2,6-difluoro-4-formylbenzonitrile is a versatile starting material, alternative synthetic strategies can be employed to access similar functionalized difluorobenzonitrile derivatives.
One alternative approach to a 4-substituted-2,6-difluorobenzonitrile is through the nucleophilic aromatic substitution (SNA) of a more highly fluorinated precursor, such as tetrafluorobenzonitrile.[8] For instance, reaction with a nucleophile could displace a fluorine atom at the 4-position.
Another alternative involves the synthesis from a different starting material, such as 3,5-difluoroaniline, which can be converted to 2,6-difluoro-4-hydroxybenzonitrile through a series of reactions including bromination, diazotization, hydrolysis, and cyanidation.[9] The hydroxyl group can then be further functionalized.
The validation of products from these alternative routes would follow similar spectroscopic principles. The key is to use the combination of NMR and MS to confirm the regiochemistry of the substitution and the nature of the introduced functional group. For example, in the SNA reaction, ¹⁹F NMR would be crucial to confirm the selective displacement of the fluorine at the 4-position, which would be evidenced by the disappearance of one of the fluorine signals and changes in the coupling patterns of the remaining fluorine atoms.
Conclusion
The structural validation of reaction products from 2,6-difluoro-4-formylbenzonitrile requires a multi-faceted analytical approach. A self-validating system that combines ¹H, ¹³C, and ¹⁹F NMR with mass spectrometry provides an unambiguous determination of the molecular structure. By understanding the expected reactivity of the starting material and the characteristic spectroscopic signatures of the potential products, researchers can confidently confirm the outcomes of their synthetic transformations. This guide provides the foundational knowledge and experimental frameworks to ensure the scientific integrity of research involving this important chemical building block.
References
-
Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. Available from: [Link]
-
Synthesis of 2,5-dialkyl-substituted tetrahydrofurans — symmetrical analogs of natural acetogenins | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. Available from: [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. Available from: [Link]
-
Synthesis of 4-substituted tetrafluorobenzonitriles and their... - ResearchGate. Available from: [Link]
-
Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile | Request PDF - ResearchGate. Available from: [Link]
-
Calculated on 1H and 13C NMR chemical shifts of 2,4‐difluorobenzaldehyde isonicotinoylhydrazone and 2,3‐dichlorobenzaldehyde isonicotinoylhydrazone with GIAO, IGAIM, and CSGT models - Sci-Hub. Available from: [Link]
-
FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile - ResearchGate. Available from: [Link]
-
Synthesis of 4‐(2,2‐Difluorovinyl)Benzonitrile Through a Wittig‐Type Olefination of 4‐Formylbenzonitrile | Request PDF - ResearchGate. Available from: [Link]
-
2,6-Difluoro-4-hydroxybenzonitrile | C7H3F2NO | CID 2778774 - PubChem. Available from: [Link]
-
2,6-Difluoro-4-formylbenzonitrile | C8H3F2NO | CID 21904655 - PubChem. Available from: [Link]
-
2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem. Available from: [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available from: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC - NIH. Available from: [Link]
-
Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. Available from: [Link]
-
and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. Available from: [Link]
-
Advances in the Use of Mass Spectral Libraries for Forensic Toxicology - BORIS Portal. Available from: [Link]
-
Spectral characterization and crystal structure of some 2,6-diarylthian-4-one hydrazone derivatives | Request PDF - ResearchGate. Available from: [Link]
-
2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles - NIH. Available from: [Link]
-
1-Hydrosilatrane - Organic Syntheses Procedure. Available from: [Link]
-
SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE - Malaysian Journal of Analytical Sciences. Available from: [Link]
-
Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Available from: [Link]
-
13C DEPT NMR 1D Spectrum - Utah Chemistry. Available from: [Link]
-
2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem. Available from: [Link]
-
Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes - Digital Commons @ Michigan Tech. Available from: [Link]
-
(PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. Available from: [Link]
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- 5. mdpi.com [mdpi.com]
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In-vivo studies of drugs derived from 2,6-Difluoro-4-formylbenzonitrile
Comparative Guide: In-Vivo Profiling of KAT6 Inhibitors Derived from 2,6-Difluoro-4-formylbenzonitrile
Executive Summary
2,6-Difluoro-4-formylbenzonitrile (CAS: 433939-88-9) is a critical pharmaceutical intermediate used to synthesize "privileged scaffolds" in modern drug discovery. Its unique fluorination pattern (2,6-difluoro) modulates metabolic stability and lipophilicity, while the para-cyano and formyl groups provide versatile handles for heterocycle formation or reductive amination.
This guide focuses on its most significant application: the synthesis of PF-07248144 , a first-in-class, catalytic inhibitor of KAT6A/KAT6B (lysine acetyltransferases). Currently in Phase 3 clinical trials (KATSIS-1) for ER+/HER2- metastatic breast cancer, this compound represents a breakthrough in epigenetic therapy. This guide compares the in-vivo performance of PF-07248144 (synthesized from the title intermediate) against standard-of-care endocrine therapies.
The Derivative: PF-07248144 (KAT6 Inhibitor)[1][2][3][4]
-
Drug Class: Epigenetic Modulator (Histone Acetyltransferase Inhibitor).
-
Precursor Role: 2,6-Difluoro-4-formylbenzonitrile is reduced (typically via NaBH₄) and derivatized to form the 2,6-difluoro-4-(aminomethyl)benzonitrile core, which serves as the critical binding motif within the benzisoxazole sulfonamide structure of PF-07248144.
-
Therapeutic Target: KAT6A (MYST3) and KAT6B (MYST4), which are often amplified in breast cancer and drive oncogenic transcription via H3K23 acetylation.[1]
Comparative Analysis: PF-07248144 vs. Standard of Care (Fulvestrant)
| Feature | PF-07248144 (Novel KAT6i) | Fulvestrant (SERD - Standard of Care) | Implication |
| Mechanism | Inhibits KAT6A/B catalytic activity; blocks H3K23 acetylation.[1] | Degrades Estrogen Receptor (ER); blocks ER signaling. | PF-07248144 works upstream, effective even in ER-resistant lines. |
| In-Vivo Potency | Tumor regression in ER+ PDX models (refractory to CDK4/6i). | Tumor stasis or weak regression in refractory models. | Superior efficacy in heavily pre-treated populations. |
| Biomarker | H3K23ac reduction (blood/tumor).[2] | ER downregulation. | H3K23ac is a direct pharmacodynamic marker for KAT6 engagement. |
| Dosing Regimen | Oral (QD), typically 5 mg/kg in mouse models. | Intramuscular (Clinical), SC (Mouse). | Oral bioavailability (enabled by the fluorinated core) improves compliance. |
Mechanism of Action & Signaling Pathway
The following diagram illustrates how the drug (derived from the title intermediate) disrupts the oncogenic chromatin remodeling pathway.
Figure 1: Mechanism of Action. The intermediate is synthesized into PF-07248144, which blocks KAT6-mediated acetylation of Histone H3, halting oncogenic transcription.
Detailed Experimental Protocols
Protocol A: Synthesis of the Key Intermediate Moiety
Context: Converting 2,6-Difluoro-4-formylbenzonitrile into the active amine linker used in drug synthesis.
-
Dissolution: Dissolve 5.0 g (29.9 mmol) of 2,6-difluoro-4-formylbenzonitrile in 100 mL of absolute ethanol.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reduction: Slowly add Sodium Borohydride (NaBH₄) (1.13 g, 29.9 mmol) in portions over 15 minutes.
-
Scientific Rationale: Slow addition prevents runaway exotherms and over-reduction of the nitrile group (which must remain intact).
-
-
Quenching: Stir at 0°C for 2 hours. Quench by dropwise addition of 1N HCl (60 mL).
-
Extraction: Dilute with Ethyl Acetate (EtOAc), separate layers, and wash the organic phase with brine.
-
Result: Yields 2,6-difluoro-4-(hydroxymethyl)benzonitrile , which is subsequently converted to the amine or mesylate for coupling to the benzisoxazole core.
Protocol B: In-Vivo Efficacy Study (ER+ Breast Cancer Xenograft)
Context: Validating the efficacy of the derived drug in a mouse model.
-
Model Generation: Implant MCF-7 (ER+) or patient-derived xenograft (PDX) tumor fragments subcutaneously into the flank of NOD/SCID mice.
-
Enrollment: When tumors reach ~200 mm³, randomize mice into two groups (n=10/group):
-
Group 1 (Vehicle): 0.5% Methylcellulose (PO, QD).
-
Group 2 (PF-07248144): 5 mg/kg (PO, QD).
-
-
Dosing Duration: Administer treatment daily for 28 days.
-
Data Collection:
-
Measure tumor volume (TV) twice weekly using calipers:
. -
Monitor body weight (toxicity proxy).
-
-
Endpoint Analysis:
-
Harvest tumors at Day 28.
-
PD Marker Analysis: Lyse tumor tissue and perform Western Blot for H3K23ac levels (Target Engagement).
-
In-Vivo Study Workflow
Figure 2: Workflow for evaluating the in-vivo efficacy of drugs derived from 2,6-Difluoro-4-formylbenzonitrile.
References
-
Pfizer Inc. (2023). KAT6 Targeting Compounds with Ubiquitin Ligase Binding Moiety. WO2023245150A1. Link
-
Sharma, S., et al. (2025).[3][1] PF-07248144 – First-in-class potent, selective KAT6i in ER+HER2− breast cancer.[1] AACR Annual Meeting Abstracts. Link
-
Yap, T. A., et al. (2023). A phase 1 dose expansion study of a first-in-class KAT6 inhibitor (PF-07248144). ASCO Annual Meeting. Link
-
AstraZeneca AB. (2010). Immediate Release Pharmaceutical Formulation (Thrombin Inhibitors). WO2010200821A1. Link
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase 1 dose expansion study of a first-in-class KAT6 inhibitor (PF-07248144) in patients with advanced or metastatic ER+ HER2− breast cancer. - ASCO [asco.org]
- 3. WO2023245150A1 - Kat6 targeting compounds with ubiquitin ligase binding moiety - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
